molecular formula C9H10O2S B095306 4-(Methylthio)phenylacetic acid CAS No. 16188-55-9

4-(Methylthio)phenylacetic acid

Cat. No.: B095306
CAS No.: 16188-55-9
M. Wt: 182.24 g/mol
InChI Key: AHMLFHMRRBJCRM-UHFFFAOYSA-N
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Description

TiO2 photocatalytic one-electron oxidation of 4-(methylthio)phenylacetic acid has been reported by time-resolved diffuse reflectance spectroscopy.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMLFHMRRBJCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407239
Record name 4-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16188-55-9
Record name 4-(Methylthio)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16188-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetic acid, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Identity and Properties

This compound is a carboxylic acid and thioether derivative of phenylacetic acid. Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 16188-55-9[1][2][3][4]
Molecular Formula C₉H₁₀O₂S[1][2]
Molecular Weight 182.24 g/mol [1][2]
IUPAC Name 2-(4-methylsulfanylphenyl)acetic acid
InChI 1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)[1][2]
InChIKey AHMLFHMRRBJCRM-UHFFFAOYSA-N[1][2]
SMILES CSc1ccc(CC(O)=O)cc1[1][5]
Synonyms 4-(Methylthio)benzeneacetic acid, 2-(4-(methylthio)phenyl)acetic acid, (4-Methylsulfanylphenyl)acetic acid[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to pale cream or yellow to orange crystals or powder[1][2][3]
Melting Point 97-98 °C (lit.)[1][2][4][5]
Boiling Point 337.4 ± 25.0 °C (Predicted)[1][2][4]
Density 1.23 ± 0.1 g/cm³ (Predicted)[1][2][4]
pKa 4.34 ± 0.10 (Predicted)[1][2]
Storage Temperature 2-8°C[1][2]

Core Application in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Etoricoxib .[1] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of NSAIDs used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. The 4-(methylthio)phenylacetyl moiety derived from this acid forms a substantial part of the final drug's molecular structure.

Below is a diagram illustrating the logical relationship of this compound in the synthesis pathway of Etoricoxib.

G A This compound B 4-(Methylthio)phenylacetyl chloride A->B Acyl Chloride Formation C 1-(6-methylpyridin-3-yl)-2-(4- (methylthio)phenyl)ethan-1-one (Ketone Intermediate) B->C Acylation of Substituted Pyridine D Etoricoxib (COX-2 Inhibitor) C->D Further Synthetic Steps

Role of this compound in Etoricoxib Synthesis.

Experimental Protocols: Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Method 1: From p-Halogenated Phenylacetic Acid

This modern approach avoids the use of reagents that produce environmentally harmful byproducts like hydrogen sulfide. It involves a catalytic reaction between a p-halogenated phenylacetic acid and sodium methyl mercaptide.

Materials:

  • 4-bromophenylacetic acid

  • N,N-Dimethylformamide (DMF)

  • Sodium methanethiol (sodium methyl mercaptide)

  • Cuprous bromide (CuBr) or Copper powder

  • 40% Sodium hydroxide (NaOH) solution

  • 10% Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Dissolve 10 g of 4-bromophenylacetic acid in 20 mL of DMF in a three-necked flask under a nitrogen atmosphere.[1][6]

  • Add 5.0 g of sodium methanethiol and 0.1 g of cuprous bromide to the flask.[1][6]

  • Heat the reaction mixture to 130°C with stirring and maintain the reaction under nitrogen protection for 4 hours.[1][6]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Add 5 mL of 40% NaOH solution and stir for 10 minutes.[1]

  • Extract the mixture twice with 25 mL of ethyl acetate.[1]

  • To the remaining aqueous layer, add 50 mL of ethyl acetate and adjust the pH to 2-4 with 10% dilute sulfuric acid.[1]

  • Separate the ethyl acetate layer and wash it with 10 mL of water.[1]

  • Concentrate the ethyl acetate solution to approximately 20 mL by distillation.[1]

  • Add 20 mL of n-hexane and heat to reflux until all solids dissolve.[1]

  • Slowly cool the solution to room temperature to allow for crystallization.[1]

  • Filter the resulting light yellow scaly crystals and dry to obtain 4-methylthiophenylacetic acid. The reported yield is approximately 76-79%.[1]

The following diagram outlines the workflow for this synthesis method.

G cluster_0 Reaction Setup cluster_1 Work-up & Extraction cluster_2 Purification A Dissolve 4-bromophenylacetic acid in DMF B Add Sodium Methanethiol & Cuprous Bromide A->B C Heat to 130°C (4 hours under N₂) B->C D Cool to RT & Add NaOH C->D E Extract with Ethyl Acetate D->E F Acidify Aqueous Layer (H₂SO₄) & Re-extract E->F G Wash Organic Layer F->G H Concentrate Organic Layer G->H I Recrystallize from Ethyl Acetate/Hexane H->I J Filter & Dry Product I->J K This compound J->K Final Product

Experimental Workflow for Synthesis from p-Halogenated Phenylacetic Acid.
Method 2: Traditional Willgerodt-Kindler Rearrangement

This traditional method involves the Willgerodt-Kindler rearrangement of 4-methylthioacetophenone.[1] It utilizes sublimed sulfur and morpholine to create a thioamide intermediate, which is then hydrolyzed to yield the final product.[1] While effective, this method can produce hydrogen sulfide, a toxic and environmentally hazardous byproduct.

Other Research Applications

Beyond its role in pharmaceutical synthesis, this compound has been utilized in materials science research. Specifically, its TiO₂ photocatalytic one-electron oxidation has been studied using time-resolved diffuse reflectance spectroscopy.[1][5]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.

Table 3: GHS Hazard Information

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[1][4]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1] This includes avoiding breathing dust, washing hands thoroughly after handling, using only in well-ventilated areas, wearing protective gear, and following specific first-aid measures in case of contact.[4]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further details on specific applications or analytical data, consulting the primary literature is recommended.

References

In-depth Technical Guide: Structural Analysis and Characterization of 4-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-(Methylthio)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The document details its physicochemical properties, spectroscopic data, and crystallographic structure, supported by experimental protocols.

Physicochemical Properties

This compound is a cream-colored crystalline powder. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource
Molecular FormulaC₉H₁₀O₂S
Molecular Weight182.24 g/mol
Melting Point97-98 °C
Boiling Point (Predicted)337.4 ± 25.0 °C
Density (Predicted)1.23 ± 0.1 g/cm³
pKa (Predicted)4.34 ± 0.10
InChI1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyAHMLFHMRRBJCRM-UHFFFAOYSA-N
SMILESC1(CC(O)=O)=CC=C(SC)C=C1
CAS Number16188-55-9

Synthesis

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a halogenated phenylacetic acid derivative with a methylthiolate source. The following protocol is adapted from established methods.

Experimental Protocol: Synthesis from 4-Bromophenylacetic Acid

Materials:

  • 4-Bromophenylacetic acid

  • Sodium thiomethoxide

  • Cuprous bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-bromophenylacetic acid in DMF.

  • Add sodium thiomethoxide and a catalytic amount of cuprous bromide to the solution.

  • Heat the reaction mixture to 130 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10% hydrochloric acid until the pH is acidic.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
7.20 - 7.30Multiplet4HAromatic protons
3.60Singlet2H-CH₂-
2.45Singlet3H-S-CH₃

¹³C NMR (Carbon-13 NMR) Data:

Chemical Shift (δ) ppmAssignment
~178-COOH
~137Aromatic C-S
~131Aromatic C-H
~130Aromatic C-H
~127Aromatic C-CH₂
~40-CH₂-
~15-S-CH₃
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1410MediumC-O-H bend
~1290MediumC-O stretch
~820StrongC-H out-of-plane bend (para-substituted benzene)
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Perform a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
182High[M]⁺ (Molecular ion)
137High[M - COOH]⁺
122Medium[M - COOH - CH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Derivatization (optional but recommended for carboxylic acids): To improve volatility and chromatographic peak shape, the carboxylic acid group can be derivatized, for example, by esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst).

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

  • The compound is separated on a suitable GC column (e.g., a non-polar or medium-polarity capillary column) with a programmed temperature ramp.

  • The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV).

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a mass spectrum is recorded.

Crystallographic Analysis

The solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data Summary:

ParameterValue
CCDC Number711542
Associated PublicationDOI: 10.1007/s10870-009-9599-8
Crystal SystemMonoclinic
Space GroupP2₁/c

The crystal structure reveals a planar phenyl ring with the methylthio and acetic acid groups attached at the para positions. In the solid state, the molecules form hydrogen-bonded dimers through their carboxylic acid functionalities.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G Workflow for Characterization of this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis Synthesis Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation XRay->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Logical workflow for the synthesis, purification, and structural characterization of this compound.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Spectroscopic Profile of 4-(Methylthio)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)phenylacetic acid, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting. While direct access to comprehensive, publicly available spectral databases for this specific compound is limited, this guide synthesizes information from analogous compounds and established spectroscopic principles to provide a reliable predictive analysis.

Introduction

This compound (C₉H₁₀O₂S) is a carboxylic acid derivative containing a methylthio-substituted phenyl ring.[1][2] Its molecular structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug development. The molecular weight of this compound is 182.24 g/mol .[1][2]

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons of the thioether group, and the acidic proton of the carboxylic acid.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.2 - 7.4Multiplet4HAromatic (C₆H₄)
~3.6Singlet2H-CH₂-
~2.5Singlet3H-S-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~175-180-COOH
~135-140Aromatic C-S
~128-132Aromatic CH
~125-128Aromatic C-C
~40-45-CH₂-
~15-20-S-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum is typically acquired as a solid, for instance, using a mull technique.[1]

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~3000MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
1680-1720Strong, SharpC=O stretch (Carboxylic Acid)[3][4]
1580-1620MediumAromatic C=C stretch[5]
1400-1500MediumAromatic C=C stretch[5]
1200-1300MediumC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. While specific fragmentation data is not publicly available, a general fragmentation pattern can be predicted.

Predicted Mass Spectrometry Data

m/zInterpretation
182Molecular Ion [M]⁺
137[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Mull Technique) :

    • Place a small amount (1-2 mg) of finely ground this compound powder in an agate mortar.

    • Add a drop or two of a mulling agent (e.g., Nujol) and grind the mixture to a smooth, uniform paste.

    • Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Data Acquisition :

    • Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • Introduce a dilute solution of this compound into the mass spectrometer, often via a direct infusion pump or coupled with a gas chromatograph (GC-MS).

    • For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

    • Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis :

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection :

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis workflow and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Mull or KBr Pellet Sample->IR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Structure_Elucidation Structure_Elucidation NMR_Data->Structure_Elucidation Purity_Assessment Purity_Assessment NMR_Data->Purity_Assessment IR_Data->Structure_Elucidation IR_Data->Purity_Assessment MS_Data->Structure_Elucidation MS_Data->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

Molecular_Structure_and_Spectroscopy cluster_mol This compound cluster_groups Key Functional Groups and Spectroscopic Probes mol MS MS mol->MS Molecular Ion Peak (m/z = 182) COOH Carboxylic Acid (-COOH) IR IR COOH->IR Broad O-H stretch Strong C=O stretch Aromatic Aromatic Ring (C₆H₄) NMR NMR Aromatic->NMR Aromatic protons (δ 7.2-7.4 ppm) Aromatic->IR C=C stretches (1400-1620 cm⁻¹) CH2 Methylene (-CH₂-) CH2->NMR Singlet at δ ~3.6 ppm SCH3 Methylthio (-S-CH₃) SCH3->NMR Singlet at δ ~2.5 ppm

References

An In-depth Technical Guide to the Solubility of 4-(Methylthio)phenylacetic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(methylthio)phenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of extensive published quantitative data, this document combines theoretical considerations, qualitative observations from existing literature, and standardized experimental protocols to offer a practical resource for laboratory work.

Introduction

This compound (CAS No: 16188-55-9) is a carboxylic acid derivative with a molecular weight of 182.24 g/mol .[1] Its structure, featuring both a polar carboxylic acid group and a less polar methylthiophenyl group, suggests a nuanced solubility profile across various solvents. Understanding this profile is critical for its synthesis, purification, formulation, and overall handling in a research and development setting.

Predicted and Qualitative Solubility Profile

A patent describing the synthesis of this compound mentions its dissolution in a mixture of ethyl acetate and hexane during the purification process, indicating its solubility in these solvents.[2] Phenylacetic acid, a structurally similar compound without the methylthio group, is slightly soluble in water but more soluble in organic solvents.[3][4] This suggests that this compound is likely to have low solubility in water and good solubility in many common organic solvents.

Table 1: Estimated and Qualitative Solubility of this compound

SolventSolvent TypePredicted/Qualitative SolubilityRationale
WaterPolar ProticLowThe nonpolar phenyl and methylthio groups likely dominate over the polar carboxylic acid group.
MethanolPolar ProticSolubleThe alcohol can hydrogen bond with the carboxylic acid.
EthanolPolar ProticSolubleSimilar to methanol, it can act as both a hydrogen bond donor and acceptor.
AcetonePolar AproticSolubleThe polar aprotic nature can solvate both polar and nonpolar parts of the molecule.
Ethyl AcetateModerately PolarSolubleSupported by its use as a solvent in synthetic procedures.[2]
DichloromethaneNonpolarLikely SolubleThe organic nature of the bulk of the molecule suggests solubility in nonpolar solvents.
ChloroformNonpolarLikely SolubleSimilar to dichloromethane, its nonpolar character should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a powerful, highly polar aprotic solvent known to dissolve a wide range of organic compounds.[5]
Dimethylformamide (DMF)Polar AproticHighly SolubleA patent on the synthesis of this compound uses DMF as a solvent, indicating good solubility.[2]
HexaneNonpolarSparingly Soluble to InsolubleWhile used in recrystallization with ethyl acetate, its highly nonpolar nature would likely make it a poor solvent on its own.[2]

Note: The information in this table is largely based on chemical principles and qualitative observations and should be experimentally verified for quantitative applications.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on established guidelines and common laboratory practices.

This method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or other suitable analytical instrumentation.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • Allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility (S) in g/L or mol/L using the following formula: S = (Concentration from analysis × Dilution factor × Volume of solvent) / Mass of initial sample

The OECD Test Guideline 105 describes the flask method for determining water solubility for substances with solubility above 10⁻² g/L.

Materials:

  • This compound (high purity)

  • Deionized or distilled water

  • Thermostatically controlled water bath with shaker

  • Analytical balance

  • pH meter

  • Centrifuge (optional)

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, add about 0.1 g of the substance to 10 mL of water in a test tube and shake at room temperature for 24 hours.

    • Observe the presence of undissolved particles. This will help in determining the appropriate amount of substance to use in the main test.

  • Main Test:

    • Add an excess amount of this compound to a known volume of water in a vessel suitable for agitation in the water bath.

    • Maintain a constant temperature (e.g., 20 ± 0.5 °C).

    • Agitate the mixture for at least 24 hours. Periodically measure the concentration of the dissolved substance until a plateau is reached, indicating equilibrium.

  • Phase Separation:

    • Allow the solution to stand at the test temperature to let the solid material settle. If necessary, centrifugation at the same temperature can be performed.

  • Analysis:

    • Carefully take a sample from the aqueous phase, ensuring no solid particles are transferred.

    • Determine the concentration of this compound using a suitable analytical method.

    • Measure the pH of the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter the sample E->F G Dilute the filtrate F->G H Analyze concentration (e.g., HPLC) G->H I Determine solubility from concentration and dilution factor H->I

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While quantitative experimental data on the solubility of this compound is scarce, this guide provides a robust framework for researchers. The estimated solubility profile, based on chemical intuition and qualitative data, serves as a valuable starting point for experimental design. The detailed protocols for solubility determination offer a clear path to generating reliable quantitative data. It is strongly recommended that experimental verification be conducted to ascertain the precise solubility of this compound in the solvents relevant to specific research and development needs.

References

The Chemical Reactivity of the Methylthio Group in 4-(Methylthio)phenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetic acid is a key chemical intermediate, notably in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1] The reactivity of its methylthio (-SCH3) group is of paramount importance, governing not only its synthetic transformations but also its metabolic fate and potential biological activity. This technical guide provides a comprehensive overview of the chemical reactivity of the methylthio group in this compound, with a focus on oxidation and other key reactions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in medicinal chemistry and drug discovery.

Core Reactivity: Oxidation of the Methylthio Group

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives, 4-(methylsulfinyl)phenylacetic acid and 4-(methylsulfonyl)phenylacetic acid, respectively, exhibit altered physicochemical properties and are crucial in both synthetic and metabolic contexts.

Oxidation to 4-(Methylsulfinyl)phenylacetic Acid (Sulfoxide)

Selective oxidation of the methylthioether to the sulfoxide requires controlled reaction conditions to prevent over-oxidation to the sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate.

Oxidation to 4-(Methylsulfonyl)phenylacetic Acid (Sulfone)

Further oxidation of the methylthio group or the methylsulfinyl group yields the corresponding sulfone, 4-(methylsulfonyl)phenylacetic acid. This derivative is a key precursor in the synthesis of Etoricoxib.[2] Several methods are employed for this transformation, including the use of excess m-CPBA or hydrogen peroxide in the presence of a catalyst.

Experimental Protocols and Quantitative Data

The following sections detail experimental procedures for the key transformations of the methylthio group in this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Willgerodt-Kindler reaction of 4-methylthioacetophenone, followed by hydrolysis.[1] An alternative method starts from p-halogenated phenylacetic acids.[3]

Table 1: Synthesis of this compound

Starting MaterialReagentsConditionsYieldReference
4-Bromophenylacetic acidSodium methanethiol, cuprous bromide, DMF130°C, 4 hours76.1%[4]
4-Bromophenylacetic acidSodium methanethiol, copper powder, DMF130°C, 24 hours79.3%[4]
Oxidation Protocols for the Methylthio Group

The controlled oxidation of the methylthio group is a critical step in modifying the properties of this compound.

Table 2: Oxidation of this compound

ProductOxidizing AgentSolventTemperatureTimeYieldReference
4-(Methylsulfinyl)phenylacetic acidm-CPBA (1.1 equiv.)Dichloromethane0°C--[5]
4-(Methylsulfonyl)phenylacetic acidm-CPBA (>2.2 equiv.)DichloromethaneRoom Temp.--[5]
4-(Methylsulfonyl)phenylacetic acidH2O2, Sodium TungstateEthylene Dichloride/Water40-50°C3 hoursHigh[6]
4-(Methylsulfonyl)phenylacetic acidWillgerodt-Kindler on 4-(Methylsulfonyl)acetophenone, then hydrolysisMorpholine, Sulfur, then NaOHReflux2.5 hours~85%[7]

Detailed Experimental Protocol: Oxidation to 4-(Methylsulfonyl)phenylacetic Acid via Willgerodt-Kindler Reaction [1][8]

  • Thioamide Formation: A mixture of 1-(4-methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol) is refluxed for 2 hours at 125°C.

  • Hydrolysis: A 3N solution of NaOH (20 ml) is added to the reaction mixture, which is then refluxed for an additional 30 minutes.

  • Work-up: After cooling, the mixture is filtered. The filtrate is acidified with HCl to pH 6 and washed with ethyl acetate to remove impurities.

  • Isolation: The aqueous fraction is further acidified with diluted HCl to precipitate the product, which is then filtered and dried to yield 4-(methylsulfonyl)phenylacetic acid as a white solid.

Other Reactivity of the Methylthio Group

While oxidation is the most prominent reaction, the sulfur atom of the methylthio group can also participate in other chemical transformations.

  • Electrophilic Attack: The electron-rich sulfur atom can be targeted by electrophiles. For instance, aryl methyl sulfides can undergo nickel-catalyzed cross-coupling reactions with aryl bromides.[9]

  • S-Alkylation: The sulfur atom can be alkylated to form sulfonium salts, although this is less common for this specific molecule in the reviewed literature.

Metabolic Pathways and Biological Relevance

The methylthio group plays a significant role in the metabolism of xenobiotics. In drug molecules, it can undergo oxidation to the corresponding sulfoxide and sulfone, a process often mediated by cytochrome P450 enzymes.[10] This biotransformation can alter the pharmacological activity, solubility, and excretion profile of the parent compound.

The metabolism of 4-methylthioamphetamine, a related compound, involves oxidation of the methylthio group to a sulfoxide, as well as other transformations.[11] While a direct metabolic pathway for this compound is not extensively detailed, it is reasonable to infer a similar oxidative metabolism.

4-(Methylsulfonyl)phenylacetic acid is a direct precursor to Etoricoxib, a selective COX-2 inhibitor. The COX-2 enzyme is involved in the inflammatory cascade, and its inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G cluster_synthesis Synthesis of this compound cluster_oxidation Oxidation of the Methylthio Group A 4-Bromophenylacetic Acid B This compound A->B NaSCH3, CuBr, DMF C This compound D 4-(Methylsulfinyl)phenylacetic Acid (Sulfoxide) C->D [O] (controlled) E 4-(Methylsulfonyl)phenylacetic Acid (Sulfone) C->E [O] (excess) D->E [O]

Caption: Synthetic routes to this compound and its oxidation products.

Inferred Metabolic Pathway

Based on the metabolism of related compounds, the following metabolic pathway for this compound can be proposed.

G A This compound B 4-(Methylsulfinyl)phenylacetic Acid A->B CYP450 (Oxidation) C 4-(Methylsulfonyl)phenylacetic Acid B->C CYP450 (Oxidation)

Caption: Inferred metabolic oxidation of this compound.

COX-2 Inhibition Pathway

4-(Methylsulfonyl)phenylacetic acid is a precursor to Etoricoxib, which targets the COX-2 signaling pathway.

G A Inflammatory Stimuli B Arachidonic Acid A->B D Prostaglandins B->D COX-2 C COX-2 Enzyme E Pain & Inflammation D->E F Etoricoxib (from 4-(Methylsulfonyl)phenylacetic Acid) F->C Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Etoricoxib.[12]

Spectroscopic Data

Table 3: 1H and 13C NMR Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
This compound7.24-7.36 (m, 5H, Ar-H), 3.64 (s, 2H, CH2), 2.45 (s, 3H, SCH3)177.88, 137.2, 133.18, 129.8, 129.34, 128.61, 127.33, 41.01, 15.8[5]
4-(Methylsulfonyl)phenylacetic acid12.58 (s, 1H, COOH), 7.88-7.85 (m, 2H, Ar-H), 7.54-7.52 (m, 2H, Ar-H), 3.73 (s, 2H, CH2), 3.20 (s, 3H, SO2CH3)172.91, 141.29, 139.176, 130.33, 127.139, 43.06, 40.164[8]

Conclusion

The methylthio group in this compound is a versatile functional group, with its reactivity being central to the synthesis of important pharmaceutical agents like Etoricoxib. The oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone is the most significant transformation, profoundly influencing the molecule's properties and biological interactions. Understanding the nuances of these reactions, supported by detailed experimental protocols and quantitative data, is crucial for researchers in the field of drug development and organic synthesis. This guide provides a foundational resource for further exploration and application of the chemistry of this compound.

References

The Synthesis of Etoricox-ib: A Technical Guide Featuring 4-(Methylthio)phenylacetic Acid as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Etoricox-ib, a selective COX-2 inhibitor, with a specific focus on the pivotal role of 4-(methylthio)phenylacetic acid as a key starting material. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and relevant biological pathways.

Introduction to Etoricox-ib and its Synthesis

Etoricox-ib, chemically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] This selectivity is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The synthesis of Etoricox-ib is a multi-step process, and one of the key intermediates is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. A common and efficient approach to this intermediate involves the use of this compound.

The overall synthetic strategy involves three main stages:

  • Formation of the Ketosulfide Intermediate: Condensation of a derivative of this compound with a derivative of 6-methylnicotinic acid.

  • Oxidation: Conversion of the methylthio group of the ketosulfide intermediate to a methylsulfonyl group, forming the ketosulfone.

  • Cyclization and Formation of Etoricox-ib: Reaction of the ketosulfone with a suitable reagent to form the final bipyridine structure of Etoricox-ib.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of Etoricox-ib starting from this compound.

Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (Ketosulfide)

This step involves the condensation of a this compound derivative with a 6-methylnicotinic acid derivative. While a direct condensation with the acid is possible, a common route involves the corresponding acetonitrile derivative, which can be synthesized from this compound. For the purpose of a comprehensive guide, the protocol for the condensation of 4-(methylthio)phenylacetonitrile with methyl 6-methylnicotinate is presented below.

Table 1: Reagents and Conditions for Ketosulfide Synthesis

Reagent/ParameterQuantity/Value
4-(methylthio)phenylacetonitrile1.0 kg
Methyl 6-methylnicotinate1.104 kg
Toluene10.0 L
Sodium Methoxide Solution0.496 kg in 1.656 L Methanol
Acetic Acid0.54 kg
Deionized Water2.0 L
Reaction Temperature 90-110°C
Reaction Time 6 hours
Reported Yield Not explicitly stated for this step

Experimental Protocol:

  • A mixture of 4-(methylthio)phenylacetonitrile (1.0 kg) and methyl 6-methylnicotinate (1.104 kg) in toluene (5.0 L) is heated to 90-95°C with stirring.

  • A solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is slowly added to the reaction mixture.

  • An additional 5.0 L of toluene is added, and the reaction is maintained at 105-110°C for 6 hours.

  • After completion, the reaction mass is cooled to 25-30°C.

  • Deionized water (2.0 L) and acetic acid (0.54 kg) are added to the mixture. This yields an intermediate, 3---INVALID-LINK--pyridine.

  • This intermediate is then subjected to hydrolysis and decarboxylation under acidic conditions (e.g., a mixture of acetic acid and concentrated hydrochloric acid at 95-100°C for 1.5 hours) to yield 3---INVALID-LINK--pyridine, the desired ketosulfide.[2]

Step 2: Oxidation of the Ketosulfide to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone)

The methylthio group of the ketosulfide is oxidized to a methylsulfonyl group.

Table 2: Reagents and Conditions for Ketosulfone Synthesis

Reagent/ParameterQuantity/Value
3---INVALID-LINK--pyridine1.25 kg (as part of a crude mixture)
Concentrated Sulfuric Acid3.4 kg
Acetic Acid1.96 kg
48% Hydrogen Peroxide0.258 kg
Deionized Water3.75 L
Reaction Temperature 6-12°C
Reaction Time Until completion of reaction
Reported Yield Not explicitly stated for this step

Experimental Protocol:

  • The crude product from the previous step containing 3---INVALID-LINK--pyridine (1.25 kg) is added in lots to a solution of deionized water (1.78 L) and concentrated sulfuric acid (3.4 kg) heated to 60-65°C.

  • The reaction is heated to 95-100°C until the hydrolysis and decarboxylation are complete.

  • The mixture is then cooled to 20-25°C, and acetic acid (1.96 kg) is added.

  • The solution is further cooled to 6-10°C.

  • 48% hydrogen peroxide (0.258 kg) is added dropwise, and the mixture is stirred at 10-12°C until the oxidation is complete.

  • Deionized water (3.75 L) is added at 5-10°C to precipitate the product, 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone (ketosulfone).

Step 3: Synthesis of Etoricox-ib from Ketosulfone

The final step involves the cyclization of the ketosulfone to form the bipyridine ring system of Etoricox-ib. This is often achieved by reacting the ketosulfone with a β-chlorovinamidinium salt.

Table 3: Reagents and Conditions for Etoricox-ib Synthesis

Reagent/ParameterQuantity/Value
1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl]ethanone5g
Potassium tert-butoxide2.1g
Tetrahydrofuran (THF)20ml (for base), plus additional for ketosulfone and salt
2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate8g
Trifluoroacetic acid1g
Acetic acid7.5g
Aqueous ammonia solution125 ml
Reaction Temperature 30-65°C
Reaction Time 2-24 hours for initial reaction, then 17 hours after ammonia addition
Reported Yield ~76% (after purification)

Experimental Protocol:

  • Potassium tert-butoxide (2.1 g) is dissolved in THF (20 ml) and maintained at 5-25°C.

  • A solution of 1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl]ethanone (5 g) in THF is added, and the mixture is kept for 1 hour at 25-30°C.

  • A solution of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (8 g) in THF is added, and the reaction mixture is heated at 30-55°C for 2-24 hours.

  • The reaction mixture is then added to a mixture of trifluoroacetic acid (1 g), acetic acid (7.5 g), and THF and maintained for 1 hour at 25-30°C.

  • The mixture is further heated to 55-65°C for 17 hours after the addition of aqueous ammonia solution (125 ml).

  • The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give crude Etoricox-ib.

  • The crude product is purified to obtain pure Etoricox-ib (yield = 75.9%).

Visualizations

Synthetic Workflow for Etoricox-ib

The following diagram illustrates the overall synthetic pathway from this compound to Etoricox-ib.

Etoricoxib_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_intermediate2 Key Intermediate cluster_final Final Product A This compound B 4-(Methylthio)phenylacetonitrile A->B Nitrile Formation C 1-(6-methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone (Ketosulfide) B:e->C:w Condensation with 6-methylnicotinate derivative D 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) C:e->D:w Oxidation (H2O2, H2SO4) E Etoricoxib D:e->E:w Cyclization with β-chlorovinamidinium salt

Caption: Synthetic pathway of Etoricox-ib from this compound.

COX-2 Signaling Pathway and Inhibition by Etoricox-ib

Etoricox-ib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. The following diagram illustrates this mechanism.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Inflammatory Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins Converts to inflammation Pain & Inflammation prostaglandins->inflammation Mediates etoricoxib Etoricoxib etoricoxib->cox2 Selectively Inhibits

Caption: Mechanism of action of Etoricox-ib in the COX-2 signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis of Etoricox-ib, highlighting the central role of this compound as a precursor. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the field of drug development and synthesis. The visualizations of the synthetic workflow and the COX-2 signaling pathway further enhance the understanding of the chemical and biological aspects of Etoricox-ib. The presented methodologies, derived from established literature, serve as a solid foundation for the efficient and scalable production of this important anti-inflammatory agent.

References

An In-depth Technical Guide to the Biological Activity Screening of 4-(Methylthio)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 4-(Methylthio)phenylacetic acid and its derivatives. While specific research on the direct derivatives of 4-(methylthio)phenylacetyl chloride is limited, extensive studies on structurally similar compounds containing the 4-(methylthio)phenyl moiety or the phenylacetic acid scaffold have revealed significant potential in anticancer, anti-inflammatory, and antimicrobial applications.[1] This guide synthesizes available data to offer insights into the therapeutic promise of this class of compounds.

Synthesis of this compound Derivatives

The parent compound, this compound, serves as a key intermediate for the synthesis of various derivatives.[2] A common synthetic route involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of a cuprous ion catalyst, such as cuprous bromide, in a solvent like N,N-Dimethylformamide (DMF).[2] This method avoids the use of the Willgerodt-Kindler reaction, which can produce hazardous hydrogen sulfide gas.[2] The resulting this compound can then be derivatized, for example, by converting the carboxylic acid group into amides or esters to explore structure-activity relationships.

Anticancer Activity

Derivatives of phenylacetic acid have demonstrated notable anti-proliferative and pro-apoptotic effects on various human cancer cell lines.[3] Compounds featuring the (methylthio)phenyl group have shown cytotoxic effects through mechanisms that include the induction of apoptosis.[1]

Quantitative Data for Anticancer Activity of Structurally Related Phenylacetamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
2b (2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide)PC3 (Prostate Carcinoma)52[3][4]
2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide)PC3 (Prostate Carcinoma)80[3][4]
2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide)MCF-7 (Breast Cancer)100[3][4]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[3][4]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 72 hours.[1]

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway: Induction of Apoptosis

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells.[5] This process is often mediated by the activation of the caspase cascade. The intrinsic apoptosis pathway is a common target for anticancer compounds.

cluster_0 Mitochondrial (Intrinsic) Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Phenylacetamide Derivatives) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator Caspase) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer compounds.

Anti-inflammatory Activity

Derivatives of phenylacetic acid have shown promising anti-inflammatory effects, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are key to the biosynthesis of prostaglandins, which are inflammatory mediators.

Quantitative Data for COX Inhibition by Structurally Related Phenylacetic Acid Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Mofezolac0.0079>50
P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole)19>50
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week prior to the experiment.

  • Grouping and Administration: Animals are divided into groups, including a control group, a reference drug group (e.g., diclofenac), and groups for the test compounds at various doses. The compounds are administered, typically intraperitoneally or orally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Phenylacetic acid derivatives can inhibit the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivatives 4-(Methylthio)phenylacetic Acid Derivatives Derivatives->COX_Enzymes Inhibits

Caption: Inhibition of the cyclooxygenase pathway by phenylacetic acid derivatives.

Antimicrobial Activity

Phenylacetamide derivatives have also been investigated for their antimicrobial properties. Certain N-phenylacetamide derivatives containing a 4-arylthiazole moiety have shown promising activity against various bacteria.

Quantitative Data for Antibacterial Activity of Structurally Related Phenylacetamide Derivatives
Compound IDBacteriaEC50 (µM)Reference
A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide)Xanthomonas oryzae pv. Oryzae (Xoo)156.7[6]
Bismerthiazol (Reference)Xanthomonas oryzae pv. Oryzae (Xoo)230.5[6]
Thiodiazole copper (Reference)Xanthomonas oryzae pv. Oryzae (Xoo)545.2[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Experimental Workflow: Antimicrobial Screening

start Start: Synthesized 4-(Methylthio)phenylacetic Acid Derivatives prepare_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Test Compounds start->serial_dilution inoculate Inoculate Microtiter Plates prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Determine Minimum Inhibitory Concentration (MIC) incubate->read_results end End: Quantitative Antimicrobial Activity Data read_results->end

References

The Versatility of 4-(Methylthio)phenylacetic Acid: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetic acid is a crucial organic compound that serves as a fundamental building block in the synthesis of various pharmaceutically active molecules.[1] Its structural motif, featuring a phenylacetic acid core with a methylthio group at the para position, provides a versatile scaffold for the development of novel therapeutics. This guide delves into the chemical properties, synthesis, and significant applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[2][3][4] The unique electronic and steric properties imparted by the methylthio group make it an attractive component for designing molecules with specific biological activities, including anti-inflammatory and potential anticancer properties.[5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The table below summarizes its key characteristics.

PropertyValue
CAS Number 16188-55-9[1]
Molecular Formula C₉H₁₀O₂S[2]
Molecular Weight 182.24 g/mol [1][2]
Melting Point 97-98 °C[2]
Boiling Point 337.4±25.0 °C (Predicted)[2]
Density 1.23±0.1 g/cm³ (Predicted)[2]
pKa 4.34±0.10 (Predicted)[2]
Appearance White to yellow to orange powder/crystal[2]
InChI Key AHMLFHMRRBJCRM-UHFFFAOYSA-N[2]
SMILES CSc1ccc(CC(O)=O)cc1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Historically, the Willgerodt-Kindler rearrangement of 4-methylthioacetophenone was a common method.[2][4] However, this method often involves the use of sulfur and morpholine, which can lead to the formation of hydrogen sulfide, a toxic and environmentally harmful byproduct.[4] More contemporary and environmentally benign methods have been developed to circumvent these issues.

A widely adopted modern approach involves the reaction of a p-halogenated phenylacetic acid, such as 4-bromophenylacetic acid, with sodium methanethiol in the presence of a copper catalyst.[4] This method offers high yields and avoids the use of hazardous reagents associated with the Willgerodt-Kindler reaction.[4]

4-Bromophenylacetic Acid 4-Bromophenylacetic Acid ReactionVessel DMF, Cu(I) catalyst 130°C, 24h 4-Bromophenylacetic Acid->ReactionVessel Sodium Methanethiol Sodium Methanethiol Sodium Methanethiol->ReactionVessel Acidification Acidification (e.g., H2SO4) ReactionVessel->Acidification Product This compound Acidification->Product

Synthesis of this compound.
Experimental Protocol: Synthesis from 4-Bromophenylacetic Acid[3][5]

  • Reaction Setup: In a three-necked flask, dissolve 10 g of 4-bromophenylacetic acid in 20 mL of N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Addition of Reagents: Add 5.0 g of sodium methanethiol and 0.5 g of copper powder (or 0.1 g of cuprous bromide) to the flask. Purge the system with nitrogen again.

  • Reaction: Heat the reaction mixture to 130°C and stir for 4-24 hours under nitrogen protection.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 5 mL of 40% NaOH solution and stir for 10 minutes.

  • Extraction: Extract the mixture twice with 25 mL of ethyl acetate. Combine the organic phases.

  • Acidification: Add 50 mL of ethyl acetate and adjust the pH to 2-4 with a 10% dilute sulfuric acid solution.

  • Isolation: Collect the ethyl acetate layer and wash it with 10 mL of water.

  • Crystallization: Concentrate the ethyl acetate layer to approximately 20 mL by distillation. Add 20 mL of hexane and heat to reflux to dissolve the solid completely.

  • Final Product: Slowly cool the solution to room temperature and filter to obtain the crystalline product. Dry the product to yield 4-methylthiophenylacetic acid.

Application in Medicinal Chemistry: The Synthesis of Etoricoxib

A prominent application of this compound is its use as a key intermediate in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor prescribed as a non-steroidal anti-inflammatory drug (NSAID).[3][4] The synthesis involves the conversion of this compound into its more reactive acyl chloride derivative, followed by an acylation reaction.

Start 4-(Methylthio)phenylacetic Acid Step1 Thionyl Chloride (SOCl2) Toluene, DMF (cat.) Start->Step1 Intermediate1 4-(Methylthio)phenylacetyl Chloride Step1->Intermediate1 Step2 Organometallic Pyridine Derivative Anhydrous THF Intermediate1->Step2 Intermediate2 1-(6-methylpyridin-3-yl)-2-(4- (methylthio)phenyl)ethan-1-one Step2->Intermediate2 Final Etoricoxib Intermediate2->Final Further Steps

Synthetic pathway to a key Etoricoxib intermediate.
Experimental Protocol: Preparation of 4-(Methylthio)phenylacetyl Chloride[4]

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous toluene in a clean, dry reaction flask equipped with a reflux condenser.

  • Reagent Addition: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂, e.g., 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or disappearance of starting material).

  • Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-(Methylthio)phenylacetyl chloride.

Experimental Protocol: Synthesis of the Etoricoxib Intermediate[4]
  • Reaction Setup: In a separate flask, prepare a solution of a suitable organometallic pyridine derivative (e.g., a Grignard or organolithium reagent) in an anhydrous solvent like tetrahydrofuran (THF).

  • Cooling: Cool the solution to a low temperature (e.g., -78°C or 0°C).

  • Acylation: Slowly add a solution of 4-(Methylthio)phenylacetyl chloride in anhydrous THF to the cooled organometallic reagent solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

  • Purification: The crude product, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one, can be purified by column chromatography.

Biological Activity of Structurally Related Compounds

While extensive research on the biological activities of direct derivatives of this compound is ongoing, the broader class of compounds containing the 4-(methylthio)phenyl moiety or phenylacetic acid derivatives has demonstrated significant therapeutic potential.[5] These compounds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators.[5]

The following table summarizes the biological activity of Rofecoxib, a well-known drug that, while containing a methylsulfonylphenyl group (an oxidized form of the methylthiophenyl group), illustrates the therapeutic potential of this structural class.

CompoundTargetActivity TypeIC₅₀ ValueReference
RofecoxibCOX-2 (purified human recombinant)Inhibition0.34 µM[7]
RofecoxibCOX-1 (purified human)Inhibition26 µM (at 0.1 µM arachidonic acid)[7]
RofecoxibCOX-2 (human whole blood assay)Inhibition (LPS-induced PGE₂)0.53 µM[7]
RofecoxibCOX-1 (human whole blood assay)Inhibition (Thromboxane B₂)18.8 µM[7]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory action of drugs like Etoricoxib, derived from this compound, is primarily due to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and is upregulated at sites of inflammation.[7]

By selectively inhibiting COX-2, drugs like Etoricoxib can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]

cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane Stimuli e.g., Cytokines, LPS COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Selective COX-2 Inhibitor (e.g., Etoricoxib) Inhibitor->COX2 Inhibits

Signaling pathway of COX-2 inhibition.

General Biological Assay Protocol

To assess the biological activity of novel compounds derived from this compound, various in vitro assays can be employed. The MTT assay is a standard colorimetric assay for measuring cell viability and cytotoxicity, often used in anticancer drug screening.[5]

Experimental Protocol: MTT Assay for Cytotoxicity[6]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[5]

  • MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for another 4 hours.[5]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[5] The absorbance is proportional to the number of viable cells.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of the selective COX-2 inhibitor Etoricoxib, highlighting its importance in the development of modern anti-inflammatory agents. The synthetic accessibility of this compound, coupled with the potential for diverse biological activities within its derivatives, ensures its continued relevance for researchers and scientists in the field of drug discovery and development. Future explorations into novel derivatives of this compound may unlock new therapeutic agents for a range of diseases.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of 4-(Methylthio)phenylacetic acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a seemingly unassuming aromatic carboxylic acid, holds a significant place in the landscape of modern pharmaceutical synthesis. Its history is intrinsically linked to the development of selective COX-2 inhibitors, a class of drugs that revolutionized the management of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Historical Context

The history of this compound is not one of a standalone discovery but rather a development driven by the pursuit of a blockbuster drug. Its emergence is tied to the synthesis of Etoricoxib , a highly selective second-generation COX-2 inhibitor developed by Merck.[1] The demand for an efficient and scalable synthesis of Etoricoxib spurred research into novel synthetic routes, where this compound was identified as a crucial building block.

Historically, the synthesis of phenylacetic acid derivatives often involved the Willgerodt-Kindler reaction , first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler.[2][3][4] This reaction allows for the conversion of aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids. The traditional synthesis of this compound employed this very reaction, starting from 4-methylthioacetophenone.[5] However, the Willgerodt-Kindler reaction is notorious for its harsh conditions and the production of environmentally hazardous byproducts, such as hydrogen sulfide gas.[6]

The drive for greener and more efficient chemical processes, a cornerstone of modern pharmaceutical manufacturing, led to the development of alternative synthetic pathways. In recent years, a more environmentally benign method has been established, utilizing a copper-catalyzed reaction between a p-halogenated phenylacetic acid derivative and sodium methyl mercaptide.[6] This newer method avoids the use of elemental sulfur and the generation of hydrogen sulfide, making it more suitable for large-scale industrial production.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its application in synthesis and for quality control. The key properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₂S[1][5]
Molecular Weight182.24 g/mol [1][5][7]
Melting Point97-98 °C[5][7]
Boiling Point (Predicted)337.4 ± 25.0 °C[5]
Density (Predicted)1.23 ± 0.1 g/cm³[5]
pKa (Predicted)4.34 ± 0.10[5]
AppearanceWhite to pale cream crystalline powder[5][8]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

SpectroscopyData HighlightsReference(s)
¹H NMR Spectra available, showing characteristic aromatic and aliphatic protons.[1][9]
¹³C NMR Spectra available, indicating the presence of carboxylic acid, aromatic, and methylthio carbons.[1][9]
Mass Spectrometry GC-MS data available, confirming the molecular weight.[1]
Infrared (IR) Spectroscopy FTIR spectra available, showing characteristic carbonyl and aromatic C-H stretches.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are protocols for both the traditional Willgerodt-Kindler reaction and a modern, improved method.

Traditional Synthesis: The Willgerodt-Kindler Reaction

This protocol is a representative example of the Willgerodt-Kindler reaction applied to a substituted acetophenone, which is the classical approach for synthesizing this compound from 4-methylthioacetophenone.

Materials:

  • 4-Methylthioacetophenone

  • Elemental sulfur

  • Morpholine

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • Thioamide Formation: In a fume hood, a mixture of 4-methylthioacetophenone, elemental sulfur, and morpholine is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude 4-(4-(methylthio)phenyl)acetothioamide. The solid is collected by filtration, washed with water, and dried.

  • Hydrolysis: The crude thioamide is then refluxed with an aqueous solution of sodium hydroxide. This step hydrolyzes the thioamide to the corresponding carboxylate salt.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield the final product.

Modern Synthesis: Copper-Catalyzed Thiolation

This protocol describes a more environmentally friendly approach to the synthesis of this compound.[6]

Materials:

  • 4-Bromophenylacetic acid

  • Sodium methyl mercaptide (sodium thiomethoxide)

  • Cuprous bromide (CuBr) or Copper powder

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (for work-up)

  • Hydrochloric acid or Sulfuric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, 10g of 4-bromophenylacetic acid is dissolved in 20mL of DMF.

  • Addition of Reagents: To this solution, 5.0g of sodium methyl mercaptide and 0.1g of cuprous bromide are added.

  • Reaction: The reaction mixture is heated to 130°C with stirring under a nitrogen blanket and maintained for 4 hours.

  • Work-up: The mixture is cooled to room temperature, and 5mL of 40% NaOH solution is added, followed by stirring for 10 minutes. The mixture is then extracted twice with 25mL of ethyl acetate.

  • Acidification: The combined organic phases are washed with water. 50mL of ethyl acetate is added, and the pH is adjusted to 2-4 with 10% dilute sulfuric acid.

  • Isolation and Purification: The ethyl acetate layer is collected and washed with water. The solvent is concentrated by distillation to about 20mL, and 20mL of hexane is added. The mixture is heated to reflux to dissolve the solid, then slowly cooled to room temperature to allow for crystallization. The resulting crystals are filtered and dried to yield this compound.[5]

Visualizing the Synthesis and Biological Relevance

To further elucidate the processes described, the following diagrams illustrate the synthetic workflows and the biological context of this compound's primary application.

G cluster_0 Traditional Synthesis: Willgerodt-Kindler Reaction cluster_1 Modern Synthesis: Copper-Catalyzed Thiolation 4-Methylthioacetophenone 4-Methylthioacetophenone Thioamide Intermediate Thioamide Intermediate 4-Methylthioacetophenone->Thioamide Intermediate Sulfur, Morpholine, Reflux 4-(Methylthio)phenylacetic acid_T This compound Thioamide Intermediate->4-(Methylthio)phenylacetic acid_T Hydrolysis (e.g., NaOH, H₂O, Heat) 4-Halophenylacetic acid 4-Halophenylacetic acid (e.g., 4-Bromophenylacetic acid) 4-(Methylthio)phenylacetic acid_M This compound 4-Halophenylacetic acid->4-(Methylthio)phenylacetic acid_M Sodium methyl mercaptide, Cu(I) catalyst, DMF, 130°C

Caption: Comparative workflows of traditional and modern synthetic routes to this compound.

G This compound This compound Key Intermediate Key Diketone Intermediate This compound->Key Intermediate Multi-step Synthesis Etoricoxib Etoricoxib Key Intermediate->Etoricoxib Cyclization COX-2 Enzyme COX-2 Enzyme Etoricoxib->COX-2 Enzyme Selective Inhibition Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis Catalyzes Inflammation and Pain Inflammation & Pain Prostaglandin Synthesis->Inflammation and Pain Mediates

Caption: Role of this compound as a precursor to the COX-2 inhibitor Etoricoxib.

Biological Activity

While this compound is primarily recognized as a synthetic intermediate, the broader class of phenylacetic acid derivatives is known for a range of biological activities, including antimicrobial and plant growth-regulating properties.[10] There is limited direct research on the intrinsic biological activity of this compound itself. However, studies on structurally related compounds containing the 4-(methylthio)phenyl moiety have explored potential anticancer and anti-inflammatory effects.[11] For instance, some thiazolidin-4-ones derived from 4-(methylthio)benzaldehyde have shown in vitro inhibitory activity against acetylcholinesterase. These findings suggest that while its primary role is in synthesis, the core structure may possess latent bioactivity worthy of further investigation.

Conclusion

The story of this compound is a compelling example of how the demands of pharmaceutical development can drive chemical innovation. From its synthesis via the classical yet environmentally challenging Willgerodt-Kindler reaction to the development of cleaner, more efficient copper-catalyzed methods, its history reflects the evolution of industrial organic chemistry. As a key precursor to the important anti-inflammatory drug Etoricoxib, this compound remains a compound of significant interest to the scientific and drug development communities. This guide has provided an in-depth look at its discovery, synthesis, and properties, offering a valuable resource for researchers in the field.

References

The Industrial Potential of 4-(Methylthio)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenylacetic acid is a versatile chemical intermediate with significant industrial applications, primarily centered in the pharmaceutical sector. This technical guide provides an in-depth analysis of its core applications, synthesis methodologies, and potential future uses in various industrial fields. Detailed experimental protocols for its synthesis are provided, alongside a review of the biological activities of its derivatives, offering insights into its potential as a lead compound in drug discovery. Furthermore, this guide explores its nascent potential in agrochemicals and materials science, supported by data on related compounds.

Core Industrial Application: Pharmaceutical Intermediate

The primary and most well-established industrial application of this compound is as a key starting material in the synthesis of Etoricoxib .[1][2] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The worldwide demand for the active pharmaceutical ingredient (API) of Etoricoxib is approximately 100 tons, highlighting the industrial significance of its precursors.[2]

Synthesis of Etoricoxib

The synthesis of Etoricoxib from this compound involves a multi-step process. A crucial step is the condensation of a derivative of this compound with a pyridine derivative to form a key intermediate. This is followed by oxidation of the methylthio group to a methylsulfonyl group, which is a critical pharmacophore for COX-2 selectivity.

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in industrial settings: the traditional Willgerodt-Kindler reaction and a more modern, environmentally benign process utilizing 4-halophenylacetic acid.

Traditional Method: Willgerodt-Kindler Reaction

This classic method involves the reaction of 4-methylthioacetophenone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed to yield this compound.[1] While effective, this reaction is known to produce hydrogen sulfide as a byproduct, posing environmental concerns.[2]

Modern Synthesis from 4-Bromophenylacetic Acid

A more recent and industrially preferred method involves the reaction of 4-bromophenylacetic acid with sodium thiomethoxide in the presence of a copper catalyst.[1][2] This method avoids the generation of hydrogen sulfide and is considered more environmentally friendly.[2]

Experimental Protocols
  • Reactants: 4-methylthioacetophenone, sublimed sulfur, morpholine.

  • Procedure:

    • A mixture of 4-methylthioacetophenone, sublimed sulfur, and morpholine is heated under reflux.

    • The reaction proceeds to form a thioamide intermediate.

    • The intermediate is then subjected to hydrolysis (acidic or basic) to yield this compound.[1]

  • Reactants: 4-bromophenylacetic acid, sodium thiomethoxide, cuprous bromide (catalyst), N,N-Dimethylformamide (DMF, solvent).

  • Procedure:

    • Dissolve 10 g of 4-bromophenylacetic acid in 20 mL of DMF in a reaction vessel under a nitrogen atmosphere.

    • Add 5.0 g of sodium thiomethoxide and 0.1 g of cuprous bromide.

    • Heat the mixture to 130°C and stir for 4 hours under nitrogen protection.

    • After cooling, add 5 mL of 40% NaOH solution and stir for 10 minutes.

    • Extract the mixture twice with 25 mL of ethyl acetate.

    • Combine the organic phases and acidify with 10% dilute sulfuric acid to a pH of 2-4.

    • Separate the ethyl acetate layer and wash with 10 mL of water.

    • Concentrate the ethyl acetate solution to approximately 20 mL by distillation and add 20 mL of hexane.

    • Heat to reflux to dissolve the solid, then cool slowly to room temperature to crystallize the product.

    • Filter the crystals and dry to obtain this compound. A yield of 79.3% has been reported for a similar procedure.[1]

Potential Biological Activities and Applications

While the primary industrial use of this compound is as a pharmaceutical intermediate, the biological activities of its derivatives suggest broader potential in drug discovery. It is important to note that the following data pertains to derivatives and related compounds, as specific studies on the parent acid are limited.[3]

Potential Anticancer Activity

Derivatives of phenylacetic acid and compounds containing the 4-(methylthio)phenyl moiety have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.[3]

Table 1: Anticancer Activity of Phenylacetic Acid Derivatives

Compound Class Specific Compound(s) Cancer Cell Line(s) IC50 (µM)

| Phenylalkyl Isoselenocyanates | ISC-2, ISC-4, ISC-6 | Melanoma (UACC 903), Breast (MDA-MB-231), Glioblastoma (T98G), Fibrosarcoma (HT-1080), Colon (Caco-2), Prostate (PC-3) | Generally lower than corresponding isothiocyanates |

Source: BenchChem.[3] Note: IC50 is the half-maximal inhibitory concentration.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for 72 hours.

    • MTT Addition: Replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours.

    • Data Analysis: Dissolve the formazan crystals and measure the absorbance to determine cell viability.[3]

Potential Anti-inflammatory Activity

As a precursor to a COX-2 inhibitor, it is plausible that this compound and its derivatives possess inherent anti-inflammatory properties. Phenylacetic acid derivatives, in general, are known to exhibit anti-inflammatory effects.[4]

Potential Antimicrobial Activity

The parent compound, phenylacetic acid, has been shown to have antifungal activity.[5] This suggests that this compound could be a scaffold for developing new antimicrobial agents.

Table 2: Antifungal Activity of Phenylacetic Acid

Test Organism MIC (µg/mL)
Phytophthora capsici 50
Rhizoctonia solani 50
Saccharomyces cerevisiae 50
Colletotrichum orbiculare 100
Alternaria mali 500

| Cylindrocarpon destructans | 500 |

Source: Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus.[5] Note: MIC is the Minimum Inhibitory Concentration.

Signaling Pathways

The primary signaling pathway associated with the main application of this compound (via Etoricoxib) is the Cyclooxygenase-2 (COX-2) pathway . COX-2 is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Etoricoxib Etoricoxib (from this compound) Etoricoxib->COX2 Inhibits

Figure 1. Simplified COX-2 Signaling Pathway and Inhibition by Etoricoxib.

Potential Future Industrial Applications

Agrochemicals

Phenylacetic acid and its derivatives have been investigated as plant growth regulators.[1][4] Phenylacetic acid itself is a known auxin, a class of plant hormones.[4] This suggests that this compound could be explored as a precursor for novel herbicides, fungicides, or plant growth regulators.

Experimental_Workflow_Agrochemical_Screening cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Start This compound Derivatization Chemical Derivatization Start->Derivatization Herbicidal Herbicidal Assay Derivatization->Herbicidal Fungicidal Fungicidal Assay Derivatization->Fungicidal Growth_Regulator Plant Growth Regulation Assay Derivatization->Growth_Regulator Data Data Analysis Herbicidal->Data Fungicidal->Data Growth_Regulator->Data Lead_ID Lead Identification Data->Lead_ID

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Methylthio)phenylacetic Acid via the Willgerodt-Kindler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(methylthio)phenylacetic acid, a key intermediate in the manufacturing of pharmaceuticals such as the anti-inflammatory drug Etoricoxib. The traditional and well-established Willgerodt-Kindler reaction serves as the synthetic route, starting from 4-(methylthio)acetophenone. This document outlines the two-step process: the initial formation of a thiomorpholide intermediate, followed by its hydrolysis to yield the final product. Detailed experimental procedures, a summary of reaction parameters for related compounds, and a visual workflow of the synthesis are provided to guide researchers in the successful execution of this reaction.

Introduction

The Willgerodt-Kindler reaction is a powerful method in organic synthesis for converting aryl alkyl ketones into the corresponding ω-aryl-substituted carboxylic acids or their amide derivatives.[1][2] The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, most commonly morpholine, to form a thioamide intermediate.[2][3] Subsequent hydrolysis of this intermediate yields the desired carboxylic acid.[4] The traditional synthesis of this compound utilizes 4-(methylthio)acetophenone as the starting material and proceeds via a phenylacetothiomorpholide intermediate.[5][6] This method, while robust, is known for its use of high temperatures and the potential generation of hydrogen sulfide.[6]

Data Presentation: Reaction Parameters for Phenylacetic Acid Synthesis via Willgerodt-Kindler Reaction

The following table summarizes typical reaction conditions and yields for the synthesis of various phenylacetic acids from their corresponding acetophenones using the Willgerodt-Kindler reaction, providing a comparative reference for the synthesis of this compound.

Starting MaterialProductThioamide Formation ConditionsHydrolysis ConditionsOverall Yield (%)Reference
AcetophenonePhenylacetic acidSulfur, Morpholine, p-TsOH, reflux (120-130°C), 8h20% NaOH, TEBA, 100°C, 8h80[1][7]
p-Methoxyacetophenonep-Methoxyphenylacetic acidSulfur, Morpholine, reflux, 5h10% alcoholic NaOH, reflux, 10hNot specified[4]
3,4,5-Trimethylacetophenone3,4,5-Trimethylphenylacetic acidSulfur, Morpholine, reflux, 12hNot specified79 (of thioamide)[4]
StyrenePhenylacetic acidSulfur, Morpholine, reflux (175°C), 2h50% H₂SO₄, reflux, 10h84[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Willgerodt-Kindler reaction, adapted from established protocols for similar substrates.[1][4][7]

Part 1: Synthesis of 4-(Methylthio)phenylacetothiomorpholide

Materials:

  • 4-(Methylthio)acetophenone

  • Sulfur (powdered)

  • Morpholine

  • p-Toluenesulfonic acid (p-TsOH) (optional catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Ethanol (for crystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(methylthio)acetophenone (1 equivalent), powdered sulfur (2-2.5 equivalents), and morpholine (3 equivalents).

  • Optional: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.035 equivalents).

  • Heat the reaction mixture to reflux, typically between 120-140°C, with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slightly.

  • Pour the warm reaction mixture into hot ethanol and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization of the crude 4-(methylthio)phenylacetothiomorpholide.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry. The crude product can be further purified by recrystallization from ethanol if necessary.

Part 2: Hydrolysis of 4-(Methylthio)phenylacetothiomorpholide to this compound

Materials:

  • 4-(Methylthio)phenylacetothiomorpholide (from Part 1)

  • Sodium hydroxide (NaOH) solution (e.g., 20%) or Sulfuric Acid (H₂SO₄) solution (e.g., 50%)

  • Triethylbenzylammonium chloride (TEBA) (optional, for phase-transfer catalysis)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Ethyl acetate (for extraction)

  • Sodium bicarbonate (NaHCO₃) solution (for purification)

  • Separatory funnel

  • Standard laboratory glassware

Procedure (Alkaline Hydrolysis):

  • In a round-bottom flask, suspend the crude 4-(methylthio)phenylacetothiomorpholide in a 20% aqueous solution of sodium hydroxide.

  • Optional (for enhanced reaction rate): Add a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA).[1][7]

  • Heat the mixture to reflux (around 100°C) with stirring for 8-10 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove any non-acidic organic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid or sulfuric acid.

  • The this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • For further purification, the crude acid can be dissolved in an aqueous solution of sodium bicarbonate and washed with ethyl acetate. The aqueous layer is then re-acidified to precipitate the pure this compound, which is collected by filtration, washed with water, and dried.[1][7]

Mandatory Visualization

Willgerodt_Kindler_Synthesis Start Starting Materials: 4-(Methylthio)acetophenone, Sulfur, Morpholine Reaction1 Willgerodt-Kindler Reaction (Reflux, 120-140°C) Start->Reaction1 Intermediate Intermediate: 4-(Methylthio)phenyl- acetothiomorpholide Reaction1->Intermediate Hydrolysis Hydrolysis (NaOH or H₂SO₄, Reflux) Intermediate->Hydrolysis Purification Work-up & Purification: Acidification, Filtration, (Recrystallization) Hydrolysis->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The Willgerodt-Kindler reaction provides a viable and well-documented pathway for the synthesis of this compound from 4-(methylthio)acetophenone. The two-stage process, involving the formation of a thiomorpholide intermediate followed by hydrolysis, is a standard procedure in organic synthesis. While the reaction conditions are strenuous, involving high temperatures, the protocol can be adapted and optimized, for instance, by using phase-transfer catalysts to potentially shorten reaction times during the hydrolysis step. These application notes offer a comprehensive guide for researchers to successfully synthesize this important pharmaceutical intermediate.

References

Synthesis of 4-(Methylthio)phenylacetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylthio)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Etoricoxib.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The primary method detailed herein involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide, a route that avoids the environmental hazards associated with the traditional Willgerodt-Kindler reaction, such as the generation of hydrogen sulfide.[2]

Reaction Scheme

The synthesis of this compound can be achieved via the reaction of 4-bromophenylacetic acid with sodium methyl mercaptide in the presence of a cuprous bromide catalyst.

Overall Reaction:

Experimental Protocol

This protocol is adapted from established synthetic methods and provides a clear procedure for the synthesis of this compound.[1][2][3]

Materials:

  • 4-Bromophenylacetic acid

  • Sodium methyl mercaptide

  • Cuprous bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

  • 40% Sodium hydroxide (NaOH) solution

  • 10% Dilute sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • n-Hexane

  • Nitrogen gas (N₂)

  • 100mL three-necked flask

  • Stirrer

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100mL three-necked flask, add 10g of 4-bromophenylacetic acid and 20mL of DMF.

  • Addition of Reagents: To this solution, add 5.0g of sodium methyl mercaptide and 0.1g of cuprous bromide.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Reaction: With stirring and under a nitrogen blanket, heat the reaction mixture to 130°C. Maintain this temperature for 4 hours.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Add 5mL of 40% NaOH solution and stir for 10 minutes.

  • Extraction: Perform two extractions with 25mL of ethyl acetate each. Combine the aqueous layers.

  • Acidification: To the aqueous layer, add 100mL of ethyl acetate. While stirring, slowly add 10% dilute sulfuric acid to adjust the pH to 2-4.

  • Separation and Washing: Separate the ethyl acetate layer and wash it with 10mL of water.

  • Crystallization: Distill off the ethyl acetate until the volume is reduced to about 20mL. Add 20mL of n-hexane and heat the mixture to reflux until all the solid dissolves.

  • Isolation and Drying: Slowly cool the solution to room temperature to allow for the crystallization of the product. Filter the resulting light yellow scaly crystals and dry them to obtain the final product.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Starting Material4-Bromophenylacetic acid[1]
Amount of Starting Material10 g[1]
Amount of Sodium Methyl Mercaptide5.0 g[1]
Amount of Cuprous Bromide0.1 g[1]
SolventN,N-Dimethylformamide (DMF)[1]
Solvent Volume20 mL[1]
Reaction Temperature130°C[1]
Reaction Time4 hours[1]
ProductThis compound[1]
Yield6.38 g[1]
Molar Yield76.1%[3]
AppearanceLight yellow scaly crystals[1]
Melting Point97-98 °C[4]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-bromophenylacetic acid and DMF to flask B 2. Add sodium methyl mercaptide and cuprous bromide A->B C 3. Purge with Nitrogen B->C D 4. Heat to 130°C for 4 hours C->D E 5. Cool and quench with NaOH D->E Reaction complete F 6. Extract with ethyl acetate E->F G 7. Acidify aqueous layer with H₂SO₄ F->G H 8. Separate and wash organic layer G->H I 9. Crystallize from ethyl acetate/n-hexane H->I J 10. Filter and dry the product I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of 4-(Methylthio)phenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. A critical component of SPPS is the choice of a suitable linker, which anchors the growing peptide chain to the solid support. "Safety-catch" linkers have emerged as a sophisticated class of linkers that offer enhanced control over the peptide cleavage process. These linkers are stable under the conditions of peptide chain assembly but can be "activated" by a specific chemical transformation to allow for subsequent cleavage under a different set of conditions.

This document outlines a prospective application of 4-(Methylthio)phenylacetic acid as a precursor to a novel safety-catch linker for SPPS. The proposed strategy leverages the oxidation of the methylthio ether to a methylsulfoxide, which alters the electronic properties of the phenyl ring and modulates the lability of the benzylic ester bond linking the peptide to the resin. This approach offers the potential for orthogonal cleavage strategies, enhancing the versatility of SPPS.

Principle of the 4-(Methylsulfinyl)phenylacetic Acid Safety-Catch Linker

The core of this proposed methodology is the conversion of a TFA-stable linker to a more acid-labile linker. The 4-(methylthio)phenylacetyl group, once coupled to a resin and the first amino acid, is stable to the standard acidic conditions used for the removal of Nα-Boc protecting groups (e.g., trifluoroacetic acid, TFA).

The "safety-catch" mechanism is a two-step process:

  • Oxidation (Inactivation): After peptide synthesis, the methylthio group of the linker is oxidized to a methylsulfoxide group. The electron-withdrawing nature of the sulfoxide destabilizes the benzylic carbocation that would be formed during acid-catalyzed cleavage, thus rendering the linker stable to TFA. This allows for the use of Boc-based protecting groups for the amino acid side chains, which are removed with TFA prior to the final cleavage of the peptide from the resin.

  • Reduction (Activation) and Cleavage: The sulfoxide is then selectively reduced back to the methylthioether. This restores the electron-donating character of the sulfur substituent, making the benzylic ester linkage susceptible to cleavage by TFA. The peptide is then released from the solid support.

This strategy provides an additional layer of orthogonality in peptide synthesis, allowing for the synthesis of complex peptides and the potential for on-resin manipulations.

Experimental Protocols

The following are proposed protocols for the use of a this compound-derived linker in SPPS. These are based on established SPPS methodologies and the known chemistry of sulfoxide-based safety-catch linkers.

Preparation of 4-(Methylthio)phenylacetyl Resin

Objective: To couple this compound to an appropriate solid support.

Materials:

  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethylated resin in DMF for 1 hour.

  • Wash the resin with DMF (3 x) and DCM (3 x).

  • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Add the activated linker solution to the swollen resin and agitate at room temperature for 4-6 hours.

  • Monitor the reaction using a Kaiser test (ninhydrin test) to confirm the complete reaction of the amino groups.

  • Wash the resin extensively with DMF (5 x) and DCM (5 x).

  • Dry the resin under vacuum.

Loading of the First Amino Acid

Objective: To attach the C-terminal amino acid to the 4-(Methylthio)phenylacetyl resin.

Materials:

  • 4-(Methylthio)phenylacetyl resin

  • Fmoc-protected amino acid

  • DIC

  • 4-Dimethylaminopyridine (DMAP)

  • DMF

  • DCM

Procedure:

  • Swell the 4-(Methylthio)phenylacetyl resin in DCM for 1 hour.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (5 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Add the amino acid solution to the resin, followed by DIC (5 eq.).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin with DMF (3 x) and DCM (3 x).

  • Perform a capping step using a solution of acetic anhydride and pyridine in DMF to block any unreacted hydroxyl groups.

  • Wash the resin with DMF (3 x) and DCM (3 x) and dry under vacuum.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Objective: To elongate the peptide chain on the solid support.

Materials:

  • Peptide-resin from the previous step

  • Fmoc-protected amino acids

  • HATU (or HBTU/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x) and DCM (3 x).

  • Repeat steps 1-4 for each amino acid in the peptide sequence.

Linker Oxidation (Safety-Catch "On")

Objective: To oxidize the methylthio group to a methylsulfoxide, rendering the linker stable to acid.

Materials:

  • Peptide-resin

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • Add a solution of m-CPBA (5-10 eq.) in DCM to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material (e.g., by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS).

  • Wash the resin thoroughly with DCM (5 x) and DMF (3 x).

Side-Chain Deprotection

Objective: To remove the acid-labile side-chain protecting groups.

Materials:

  • Oxidized peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Treat the oxidized peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and wash with fresh cleavage cocktail.

  • Do not collect the filtrate as the peptide should remain on the resin.

  • Wash the resin with DCM (5 x) and DMF (3 x).

Linker Reduction and Peptide Cleavage (Safety-Catch "Off")

Objective: To reduce the sulfoxide back to a sulfide and cleave the peptide from the resin.

Materials:

  • Deprotected peptide-resin (with sulfoxide linker)

  • Reducing agent solution: e.g., SiCl₄/thioanisole or PPh₃/I₂

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

Procedure:

  • Reduction:

    • Treat the resin with a solution of the reducing agent in an appropriate solvent (e.g., DCM) for 1-2 hours.

    • Wash the resin thoroughly with DCM (5 x) and DMF (3 x).

  • Cleavage:

    • Treat the reduced peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Data Presentation

The following tables should be used to record and summarize quantitative data from the synthesis and cleavage of peptides using the proposed this compound-based linker.

Table 1: Resin Loading and First Amino Acid Coupling Efficiency

ParameterMethod of DeterminationResult
Initial Resin SubstitutionManufacturer's Specification
Linker LoadingGravimetric analysis / Elemental analysis
First Amino Acid LoadingFmoc cleavage UV analysis / Picric acid titration
Overall Loading Efficiency (%)Calculated

Table 2: Peptide Synthesis Monitoring

Coupling Cycle (Amino Acid)Coupling ReagentCoupling Time (min)Kaiser Test Result
2 (e.g., Ala)HATU/DIPEA60Negative
3 (e.g., Gly)HATU/DIPEA60Negative
............

Table 3: Cleavage Yield and Peptide Purity

ParameterMethod of DeterminationResult
Crude Peptide Yield (mg)Gravimetric analysis
Theoretical Yield (mg)Calculated based on initial loading
Cleavage Yield (%)(Crude Yield / Theoretical Yield) x 100
Peptide Purity (%)RP-HPLC analysis (at 220 nm)
Major Impurities (%)RP-HPLC-MS analysis
Final Purified Yield (mg)Gravimetric analysis after purification

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in using the proposed safety-catch linker strategy.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Safety-Catch Cleavage Resin_Loading 1. Resin Loading (4-(Methylthio)phenylacetyl Resin) Peptide_Elongation 2. Peptide Elongation (Fmoc/tBu SPPS) Resin_Loading->Peptide_Elongation Standard Coupling Oxidation 3. Linker Oxidation (S -> S=O) Peptide_Elongation->Oxidation Completed Peptide Chain Side_Chain_Deprotection 4. Side-Chain Deprotection (TFA) Oxidation->Side_Chain_Deprotection Linker 'Off' Reduction 5. Linker Reduction (S=O -> S) Side_Chain_Deprotection->Reduction Peptide remains on resin Final_Cleavage 6. Final Cleavage (TFA) Reduction->Final_Cleavage Linker 'On' Purification 7. Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Workflow for SPPS using a this compound-based safety-catch linker.

Linker_Chemistry cluster_stable Stable State (During Synthesis) cluster_activated Activated State (For Cleavage) Thioether Resin-Linker(S-CH₃)-Peptide TFA_Stable Stable to TFA Sulfoxide Resin-Linker(S=O)-Peptide Thioether->Sulfoxide Oxidation (e.g., m-CPBA) Sulfoxide->Thioether Reduction (e.g., SiCl₄/Thioanisole) TFA_Labile Labile to TFA

Caption: Chemical principle of the sulfoxide-based safety-catch linker activation and deactivation.

Conclusion

The proposed use of this compound as a precursor for a safety-catch linker in SPPS presents an intriguing strategy for advanced peptide synthesis. The ability to modulate the linker's stability through a simple oxidation-reduction sequence offers greater control and flexibility, potentially enabling the synthesis of challenging peptide sequences and facilitating on-resin modifications. The detailed protocols and data recording templates provided herein serve as a comprehensive guide for researchers and scientists to explore and validate this novel application in their drug development and research endeavors. Further optimization of the oxidation and reduction conditions will be crucial for the successful implementation of this methodology.

Application Notes and Protocols for the Analytical Derivatization of 4-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Etoricoxib.[1] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control of raw materials, and impurity profiling. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. While liquid chromatography (LC) can be used, derivatization is often employed to enhance detection sensitivity, particularly for trace-level analysis.

This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on two primary techniques:

  • Esterification (specifically, Methylation) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Silylation for GC-MS analysis.

These derivatization strategies aim to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis, and to improve its chromatographic behavior and detection characteristics.

Derivatization Strategies for Analytical Purposes

Esterification (Methylation) for GC-MS Analysis

Esterification of the carboxylic acid group of this compound, typically to its methyl ester, is a robust and widely used derivatization technique for GC analysis. The resulting methyl ester is significantly more volatile and less polar than the parent acid, leading to improved chromatographic peak shape and sensitivity.

Principle: The carboxylic acid is reacted with a methylating agent, such as methanol in the presence of an acidic catalyst (e.g., sulfuric acid, hydrochloric acid) or with a reagent like diazomethane (with appropriate safety precautions) or trimethylsilyldiazomethane, to form the corresponding methyl ester.

Silylation for GC-MS Analysis

Silylation involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. This is a very common derivatization technique for GC analysis of compounds containing active hydrogens. The resulting TMS ester is thermally stable and volatile.

Principle: The carboxylic acid is reacted with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form the trimethylsilyl ester.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of aromatic carboxylic acids using the described derivatization methods. Please note that this data is representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative Performance Data for Methylation-GC-MS Analysis of Aromatic Carboxylic Acids

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL
Recovery90 - 110%
Precision (%RSD)< 10%

Table 2: Representative Performance Data for Silylation-GC-MS Analysis of Aromatic Carboxylic Acids

ParameterTypical Value
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.005 - 0.02 µg/mL
Limit of Quantification (LOQ)0.02 - 0.08 µg/mL
Recovery95 - 105%
Precision (%RSD)< 5%

Experimental Protocols

Protocol 1: Methyl Ester Derivatization using Methanolic HCl

This protocol describes the formation of the methyl ester of this compound for GC-MS analysis.

Materials:

  • This compound standard or sample

  • Methanolic HCl (e.g., 3 N)

  • Anhydrous Sodium Sulfate

  • Hexane (or other suitable organic solvent like dichloromethane)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent to a known concentration.

  • Derivatization Reaction:

    • Pipette a known volume (e.g., 100 µL) of the sample solution into a derivatization vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of methanolic HCl to the dried residue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of a nonpolar organic solvent (e.g., hexane).

    • Add 500 µL of water to the vial.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate.

  • Sample Analysis:

    • Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Inject an aliquot of the organic layer into the GC-MS system.

Protocol 2: Silylation using MSTFA for GC-MS Analysis

This protocol details the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of the this compound standard or sample in an anhydrous solvent.

  • Derivatization Reaction:

    • Transfer a known volume (e.g., 100 µL) of the sample solution into a derivatization vial.

    • Evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is free of water.

    • Add 50 µL of MSTFA (with 1% TMCS) and 10 µL of pyridine (optional) to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Sample containing This compound Dissolve Dissolve in appropriate solvent Start->Dissolve Dry Evaporate to dryness Dissolve->Dry AddReagent Add Derivatization Reagent (e.g., MSTFA) Dry->AddReagent Heat Heat at controlled temperature AddReagent->Heat Cool Cool to room temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for the derivatization and analysis of this compound.

Caption: Methylation reaction of this compound.

Caption: Silylation reaction of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Methylthio)phenylacetic acid. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical procedure for researchers, scientists, and professionals in drug development. The protocol has been validated for specificity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for quality control during the manufacturing process and in research and development. This document provides a detailed protocol for an HPLC method developed for this purpose. The methodology is based on common reversed-phase chromatography principles, similar to those used for related phenylacetic acid derivatives.[2]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particle size (or equivalent).

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterValue
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water. The mobile phase is then prepared by mixing this solution with acetonitrile in a 40:60 ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.

Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase), the standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity was determined by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.8%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed.

Precision TypeParameterResult
Repeatability % RSD< 2.0%
Intermediate Precision % RSD< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:0.1% H3PO4) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib quantify Quantify Analyte in Sample inject_sample->quantify gen_calib->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The developed HPLC method is simple, rapid, and reliable for the quantification of this compound. The validation results demonstrate that the method is linear, accurate, precise, and specific. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.

References

Application of 4-(Methylthio)phenylacetic Acid in the Synthesis of COX-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetic acid and its derivatives are pivotal precursors in the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors play a crucial role in the management of pain and inflammation associated with conditions like arthritis, with reduced gastrointestinal side effects compared to traditional NSAIDs. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of these targeted therapeutics.

The selective inhibition of COX-2 is a key therapeutic strategy. The COX-2 enzyme is primarily responsible for the production of prostaglandins at sites of inflammation. By selectively targeting this isoform over the constitutively expressed COX-1, which is involved in gastric cytoprotection, the desired anti-inflammatory effects can be achieved while minimizing gastrointestinal toxicity.

Data Presentation: In Vitro Efficacy of COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of various compounds, including those structurally related to derivatives of this compound, against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), which is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates a greater preference for inhibiting COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference Compound
Celecoxib14.20.4233.8
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide19.50.2967.24Celecoxib
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(furan-2-yl)butanoic acid (FM12)49.90.18277.1Celecoxib
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-3-(4-methoxyphenyl)-4-nitrobutanoic acid (FM10)43.20.6962.7Celecoxib
PC-406 (Celecoxib derivative)>1000 nmol/L8.9 nmol/L>112.2Celecoxib
PC-407 (Celecoxib derivative)27.5 nmol/L1.9 nmol/L14.4Celecoxib

Signaling Pathway

The diagram below illustrates the cyclooxygenase-2 (COX-2) signaling pathway. Various pro-inflammatory stimuli can induce the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted by downstream synthases into various prostaglandins, such as PGE2, which mediate inflammatory responses. Selective COX-2 inhibitors block this pathway at the level of arachidonic acid conversion.

COX2_Pathway cluster_upstream Upstream Regulation cluster_cox2 COX-2 Activity cluster_downstream Downstream Effects Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB NF-kB Pro-inflammatory Stimuli->NF-kB MAPK MAPK Pro-inflammatory Stimuli->MAPK PKC PKC Pro-inflammatory Stimuli->PKC COX-2 Gene Transcription COX-2 Gene Transcription NF-kB->COX-2 Gene Transcription MAPK->COX-2 Gene Transcription PKC->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme Translation PGH2 PGH2 COX-2 Enzyme->PGH2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Prostaglandin Synthases Prostaglandin Synthases PGH2->Prostaglandin Synthases COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme Inhibition PGE2 PGE2 Prostaglandin Synthases->PGE2 Inflammation, Pain, Fever Inflammation, Pain, Fever PGE2->Inflammation, Pain, Fever

Caption: COX-2 signaling pathway from upstream regulation to downstream inflammatory effects.

Experimental Protocols

The following protocols outline key steps in the synthesis of COX-2 inhibitors utilizing this compound or its derivatives. These are composite procedures based on established literature and patent filings.

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of the key starting material, this compound, from p-halogenated phenylacetic acid.[1]

Materials:

  • 4-Bromophenylacetic acid

  • Sodium methyl mercaptide

  • Cuprous bromide (CuBr)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

  • To a three-necked flask, add 4-bromophenylacetic acid (10g), DMF (20mL), and sodium methyl mercaptide (5.0g).[1]

  • Add cuprous bromide (0.5g) as a catalyst.[1]

  • Purge the flask with nitrogen and then maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 130°C with stirring.[1]

  • Continue the reaction for 24 hours under nitrogen protection.[1]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield this compound.

Protocol 2: Synthesis of Etoricoxib Intermediate

This protocol details the condensation of a 4-(methylsulfonyl)phenylacetic acid derivative (which can be obtained by oxidation of this compound) with a substituted pyridine to form a key diketone intermediate for Etoricoxib.[2]

Materials:

  • Methyl 6-methylnicotinate

  • 4-(Methylsulfonyl)phenylacetic acid

  • A suitable strong base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve methyl 6-methylnicotinate and 4-(methylsulfonyl)phenylacetic acid in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the strong base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diketone intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Protocol 3: Cyclization to form the Bipyridine Core of Etoricoxib

This protocol describes the final cyclization step to form the core structure of Etoricoxib.[3]

Materials:

  • Diketone intermediate from Protocol 2

  • Trifluoroacetic acid

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Aqueous ammonia solution

  • Ammonium acetate

Procedure:

  • Dissolve the diketone intermediate in a mixture of THF, acetic acid, and trifluoroacetic acid.[3]

  • Maintain the reaction mixture at 25-30°C for 2 hours.[3]

  • Heat the reaction mixture to 55-60°C for 3 hours.[3]

  • Add aqueous ammonia solution and ammonium acetate and continue stirring at 55-60°C for 20 hours.[3]

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.[3]

  • Wash the organic layer with 10% sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Etoricoxib.[3]

  • Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of COX-2 inhibitors derived from this compound.

Workflow Start Start Synthesis_Starting_Material Synthesis of This compound Start->Synthesis_Starting_Material Derivatization Derivatization/ Oxidation to Sulfone Synthesis_Starting_Material->Derivatization Condensation Condensation with Pyridine Derivative Derivatization->Condensation Cyclization Cyclization to form COX-2 Inhibitor Condensation->Cyclization Purification Purification and Characterization Cyclization->Purification In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Purification->In_Vitro_Assay Data_Analysis Data Analysis (IC50, Selectivity) In_Vitro_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the synthesis and evaluation of COX-2 inhibitors.

Conclusion

This compound is a versatile and crucial building block in the synthesis of selective COX-2 inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The synthetic routes, while established, offer opportunities for optimization in terms of yield, purity, and environmental impact. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for N-Acylation using 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-(methylthio)phenylacetyl chloride as a reagent for the N-acylation of primary and secondary amines. This protocol is particularly relevant for the synthesis of novel chemical entities in drug discovery and development, leveraging the versatile 4-(methylthio)phenyl scaffold.

Introduction

N-acylation is a fundamental reaction in organic synthesis, crucial for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The use of acyl chlorides, such as 4-(methylthio)phenylacetyl chloride, offers a robust and efficient method for this transformation. The 4-(methylthio)phenyl moiety is of significant interest due to the potential for further functionalization of the sulfur atom, for example, through oxidation to the corresponding sulfoxide or sulfone. This allows for the modulation of physicochemical and biological properties of the final amide products, making it a valuable building block in medicinal chemistry.[1]

Derivatives of the N-substituted-2-(4-(methylthio)phenyl)acetamide scaffold have been investigated for various therapeutic applications, including as precursors for selective enzyme inhibitors.[1] Notably, a key intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib is prepared via acylation using 4-(methylthio)phenylacetyl chloride.[2]

Data Presentation

Amine TypeRepresentative AmineProductTypical Yield (%)
Primary AliphaticBenzylamineN-benzyl-2-(4-(methylthio)phenyl)acetamideHigh
Primary AromaticAnilineN-phenyl-2-(4-(methylthio)phenyl)acetamideHigh
SecondaryDiethylamineN,N-diethyl-2-(4-(methylthio)phenyl)acetamideHigh

Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylthio)phenylacetyl Chloride

This protocol outlines the synthesis of the acylating agent from 4-(methylthio)phenylacetic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (optional)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and thionyl chloride (2.0-3.0 eq). The reaction can be performed neat or with a dry, inert solvent such as toluene.[1]

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. To ensure complete removal, toluene can be added and co-evaporated.[1]

  • The resulting crude 4-(methylthio)phenylacetyl chloride, typically a dark oil, can often be used in the subsequent N-acylation step without further purification.[3]

Protocol 2: General N-Acylation of Amines (Schotten-Baumann Conditions)

This protocol describes a general and widely used method for the N-acylation of primary and secondary amines using 4-(methylthio)phenylacetyl chloride.[3]

Materials:

  • 4-(methylthio)phenylacetyl chloride

  • Primary or secondary amine

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[1]

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the crude 4-(methylthio)phenylacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.[1]

  • Add the 4-(methylthio)phenylacetyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.[1]

Safety Precautions:

  • 4-(methylthio)phenylacetyl chloride is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is a toxic and corrosive liquid. All manipulations should be carried out in a fume hood.

  • The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction is conducted in a well-ventilated fume hood with a gas outlet connected to a scrubbing system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted-2-(4-(methylthio)phenyl)acetamides.

G cluster_0 Synthesis of Acyl Chloride cluster_1 N-Acylation Reaction cluster_2 Work-up and Purification start This compound + Thionyl Chloride reflux Reflux (2-3h) start->reflux workup1 Removal of Excess SOCl₂ (Reduced Pressure) reflux->workup1 product1 4-(Methylthio)phenylacetyl Chloride workup1->product1 product1_proxy amine Primary or Secondary Amine + Base (e.g., Et₃N) reaction Addition of Acyl Chloride (0°C to RT, 2-12h) amine->reaction reaction_proxy product1_proxy->reaction workup2 Aqueous Wash (HCl, NaHCO₃, Brine) drying Drying (Na₂SO₄) workup2->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product2 N-Substituted-2-(4-(methylthio)phenyl)acetamide purification->product2 reaction_proxy->workup2

Caption: General workflow for the synthesis of N-substituted amides.

Relevant Signaling Pathway: COX-2 Inhibition

N-acylated products derived from 4-(methylthio)phenylacetyl chloride are precursors to molecules like Etoricoxib, which selectively inhibit the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key signaling cascade in inflammation and pain.

G stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A₂ stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE₂) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate etoricoxib Etoricoxib (Selective COX-2 Inhibitor) etoricoxib->cox2 inhibits

Caption: Simplified COX-2 signaling pathway and the action of a selective inhibitor.

References

Troubleshooting & Optimization

Common side products in the Willgerodt-Kindler synthesis of 4-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Willgerodt-Kindler synthesis to produce 4-(methylthio)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reagents and general reaction conditions for the Willgerodt-Kindler synthesis of this compound?

A1: The synthesis typically starts with 4-methylthioacetophenone, which is reacted with elemental sulfur and an amine, most commonly morpholine. The reaction mixture is heated to reflux. The resulting intermediate, a thiomorpholide, is then hydrolyzed, usually under basic conditions, to yield this compound.[1][2]

Q2: What is the primary hazardous byproduct of this reaction that I should be aware of?

A2: A significant and hazardous byproduct of the Willgerodt-Kindler reaction is hydrogen sulfide (H₂S) gas.[3] This gas is toxic and flammable, and all experiments should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Q3: My final product is an oil or has a reddish/orange color. What are the likely impurities?

A3: The appearance of colored, oily impurities is a common issue in the Willgerodt-Kindler reaction.[4] These impurities are often complex mixtures and can be challenging to fully characterize. The likely components include:

  • Unreacted 4-methylthioacetophenone: The starting material may not have fully reacted.

  • Intermediate 2-(4-(methylthio)phenyl)acetothiomorpholide: Incomplete hydrolysis of the thioamide intermediate will leave it in the final product.

  • Polysulfides and other sulfur-containing species: Complex sulfur-containing byproducts can contribute to the color and oily nature of the impurities.

  • Degradation or side-reaction products: At the high temperatures of the reaction, various side reactions can occur, leading to a mixture of colored byproducts.

Q4: Can the methylthio (-SCH₃) group react under the Willgerodt-Kindler conditions?

A4: While the primary reaction occurs at the acetyl group, the potential for side reactions involving the methylthio group exists, especially under harsh conditions. However, the literature on the Willgerodt-Kindler reaction with substrates containing thioether linkages does not extensively report specific side products related to this group. The stability of the methylthio group is generally considered to be compatible with this reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction of 4-methylthioacetophenone.2. Incomplete hydrolysis of the thiomorpholide intermediate.3. Suboptimal reaction temperature or time.1. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).2. Extend the hydrolysis time or use a phase-transfer catalyst (e.g., TEBA) to improve efficiency.[2][5]3. Optimize the reflux temperature and reaction time; prolonged heating can sometimes lead to degradation.
Presence of Colored, Oily Impurities 1. Formation of complex sulfur-containing byproducts.2. Incomplete removal of the thioamide intermediate.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water).2. Perform a thorough workup, including washing with a sodium bicarbonate solution to separate the acidic product from neutral impurities.[2][4]
Strong, Unpleasant Odor 1. Presence of residual hydrogen sulfide (H₂S).2. Volatile sulfur-containing impurities.1. Ensure all reaction and workup steps are performed in a well-ventilated fume hood.2. Quench the reaction mixture carefully with a suitable oxidizing agent (e.g., hydrogen peroxide) under controlled conditions to neutralize residual sulfides.

Quantitative Data

The following table presents representative yields for the Willgerodt-Kindler synthesis of various phenylacetic acids from their corresponding acetophenones under phase-transfer catalysis (PTC) conditions. While specific data for 4-methylthioacetophenone is not detailed in this particular study, the results for structurally similar compounds provide a useful benchmark.

Starting AcetophenoneProductReaction Time (Hydrolysis)Yield (%)
AcetophenonePhenylacetic acid8 h80
4-Chloroacetophenone4-Chlorophenylacetic acid6 h78
4-Bromoacetophenone4-Bromophenylacetic acid6 h78
4-Methoxyacetophenone4-Methoxyphenylacetic acid6 h60
2-Naphthyl methyl ketone2-Naphthylacetic acid8 h80
Data adapted from "A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition".[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Willgerodt-Kindler Reaction

This protocol is a generalized procedure based on typical conditions for the Willgerodt-Kindler reaction of acetophenones.[1][4]

Step 1: Formation of the Thiomorpholide Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methylthioacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

  • Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Hydrolysis to this compound

  • To the cooled reaction mixture, add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20% w/v).

  • For improved hydrolysis efficiency, a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can be added.[2]

  • Heat the mixture to reflux (around 100 °C) and stir until the thiomorpholide intermediate is consumed (monitor by TLC).

  • Cool the mixture to room temperature and filter to remove any solid impurities.

  • Acidify the filtrate to a pH of approximately 6 with a mineral acid (e.g., HCl) and filter again if any solids precipitate.

  • Further acidify the filtrate to a pH of 2 to precipitate the crude this compound.

  • Collect the crude product by filtration.

Step 3: Purification

  • Dissolve the crude product in an aqueous solution of sodium bicarbonate.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

  • Re-acidify the aqueous layer with a mineral acid to precipitate the purified this compound.

  • Collect the pure product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Willgerodt_Kindler_Pathway Start 4-Methylthioacetophenone Intermediate 2-(4-(methylthio)phenyl)acetothiomorpholide Start->Intermediate Willgerodt-Kindler Reaction Reagents + Sulfur (S₈) + Morpholine Product This compound Intermediate->Product Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckReaction Check Reaction Completion (TLC) Problem->CheckReaction Yes Success Successful Synthesis Problem->Success No CheckHydrolysis Check Hydrolysis Completion (TLC) CheckReaction->CheckHydrolysis Incomplete Reaction: Extend reaction time/temp Purification Optimize Purification (Recrystallization, Extraction) CheckHydrolysis->Purification Incomplete Hydrolysis: Extend hydrolysis time/use PTC Purification->Success Side_Products_Relationship MainReaction Willgerodt-Kindler Reaction DesiredProduct This compound MainReaction->DesiredProduct Desired Pathway SideProduct1 Hydrogen Sulfide (H₂S) MainReaction->SideProduct1 Inevitable Byproduct SideProduct2 Unreacted Starting Material MainReaction->SideProduct2 Incomplete Reaction SideProduct3 Intermediate Thioamide MainReaction->SideProduct3 Incomplete Hydrolysis SideProduct4 Colored/Oily Impurities MainReaction->SideProduct4 Side Reactions

References

How to minimize byproduct formation in 4-(Methylthio)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-(Methylthio)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary synthesis routes for this compound:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of a para-halogenated phenylacetic acid or its derivative with a methylthiolate source, such as sodium thiomethoxide.[1] This reaction is typically catalyzed by a copper salt.

  • Willgerodt-Kindler Reaction: This route starts with 4-methylthioacetophenone, which undergoes rearrangement in the presence of sulfur and an amine (like morpholine) to form a thioamide intermediate.[2] Subsequent hydrolysis of the thioamide yields the desired this compound.[2]

Q2: What are the most common byproducts observed in these syntheses?

A2: Byproduct formation is specific to the chosen synthetic route.

  • For Nucleophilic Aromatic Substitution:

    • Oxidation products: The methylthio group is susceptible to oxidation, which can lead to the formation of 4-(methylsulfinyl)phenylacetic acid and 4-(methylsulfonyl)phenylacetic acid.[3]

    • Starting material: Incomplete reaction can result in the presence of the initial para-halogenated phenylacetic acid.

    • Dimeric impurities: Under certain conditions, coupling of the starting material or product can occur.

  • For the Willgerodt-Kindler Reaction:

    • Incomplete hydrolysis: Residual thioamide intermediate can remain if the hydrolysis step is not carried out to completion.

    • Decarboxylation product: Phenylacetic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 4-methylthiotoluene.[4][5]

    • Side-chain migration byproducts: The Willgerodt reaction can sometimes yield minor isomers depending on the reaction conditions.[6]

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside standards of your starting material and desired product, you can visually track the consumption of the reactant and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of byproducts due to over-reaction or prolonged exposure to harsh conditions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

Issue 1: Formation of Oxidation Byproducts in Nucleophilic Aromatic Substitution

Symptoms:

  • Presence of peaks corresponding to 4-(methylsulfinyl)phenylacetic acid or 4-(methylsulfonyl)phenylacetic acid in your analytical data (e.g., LC-MS or NMR).

  • Lower than expected yield of the desired product.

Possible Causes and Solutions:

CauseSolution
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Use freshly distilled solvents if necessary.
Atmospheric Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially at elevated temperatures.
Prolonged Reaction Time at High Temperature Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Issue 2: Incomplete Reaction in Nucleophilic Aromatic Substitution

Symptoms:

  • Significant amount of starting material (p-halogenated phenylacetic acid) remaining in the final product mixture.

  • Low conversion rate.

Possible Causes and Solutions:

CauseSolution
Insufficient Catalyst Ensure the correct stoichiometric amount of the copper catalyst is used. The catalyst quality should also be verified.
Low Reaction Temperature The reaction may require a specific temperature to proceed at a reasonable rate. Ensure your reaction is maintained at the optimal temperature as specified in the protocol.
Poor Quality of Sodium Thiomethoxide Sodium thiomethoxide is hygroscopic and can degrade upon exposure to air and moisture. Use fresh, high-quality reagent and handle it under an inert atmosphere.
Issue 3: Presence of Thioamide Intermediate after Willgerodt-Kindler Reaction and Hydrolysis

Symptoms:

  • Analytical data shows the presence of the thioamide intermediate.

  • The final product has a yellowish tint and a sulfurous odor.

Possible Causes and Solutions:

CauseSolution
Incomplete Hydrolysis The hydrolysis of the thioamide can be slow.[7] Ensure sufficient time is allowed for this step. Increasing the temperature or using a stronger acid/base might be necessary, but this should be done cautiously to avoid other side reactions.
Insufficient Acid or Base for Hydrolysis Check the stoichiometry of the acid or base used for hydrolysis. Ensure it is in sufficient excess to drive the reaction to completion.
Issue 4: Formation of Decarboxylation Byproduct

Symptoms:

  • Presence of 4-methylthiotoluene in the product mixture.

  • Gas evolution (CO2) observed during the reaction or workup.

Possible Causes and Solutions:

CauseSolution
High Reaction Temperature Phenylacetic acids are prone to decarboxylation at high temperatures.[5] Maintain the reaction and purification temperatures as low as practically possible.
Strongly Acidic or Basic Conditions Extreme pH conditions can promote decarboxylation. Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is adapted from literature procedures.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 4-bromophenylacetic acid in 50 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1.1 equivalents of sodium thiomethoxide and 0.1 equivalents of cuprous bromide to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of water and acidify to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction

This protocol is a general representation of the Willgerodt-Kindler reaction followed by hydrolysis.

  • Thioamide Formation:

    • In a round-bottom flask, combine 1 mole of 4-methylthioacetophenone, 2-3 moles of sulfur, and 3-4 moles of morpholine.

    • Heat the mixture to reflux (typically 130-150 °C) for several hours until the starting material is consumed (monitor by TLC).

  • Hydrolysis:

    • Cool the reaction mixture.

    • Add a solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., 20% NaOH) to the reaction mixture.

    • Heat the mixture to reflux for an additional 4-8 hours to hydrolyze the thioamide intermediate.

  • Workup and Purification:

    • Follow a similar workup and purification procedure as described in Protocol 1.

Visualizations

Nucleophilic_Aromatic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-Halophenylacetic Acid 4-Halophenylacetic Acid Reaction Vessel (DMF, 120-130°C, Inert Atmosphere) Reaction Vessel (DMF, 120-130°C, Inert Atmosphere) 4-Halophenylacetic Acid->Reaction Vessel (DMF, 120-130°C, Inert Atmosphere) Sodium Thiomethoxide Sodium Thiomethoxide Sodium Thiomethoxide->Reaction Vessel (DMF, 120-130°C, Inert Atmosphere) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Vessel (DMF, 120-130°C, Inert Atmosphere) Aqueous Workup (Acidification & Extraction) Aqueous Workup (Acidification & Extraction) Reaction Vessel (DMF, 120-130°C, Inert Atmosphere)->Aqueous Workup (Acidification & Extraction) Purification (Recrystallization) Purification (Recrystallization) Aqueous Workup (Acidification & Extraction)->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization)->Final Product

Caption: Workflow for Nucleophilic Aromatic Substitution Synthesis.

Willgerodt_Kindler_Reaction_Pathway 4-Methylthioacetophenone 4-Methylthioacetophenone Thioamide Intermediate Thioamide Intermediate 4-Methylthioacetophenone->Thioamide Intermediate Sulfur, Morpholine This compound This compound Thioamide Intermediate->this compound Hydrolysis (Acid or Base) Byproduct1 Incomplete Hydrolysis Product (Thioamide) Thioamide Intermediate->Byproduct1 Incomplete Reaction Byproduct2 Decarboxylation Product (4-Methylthiotoluene) This compound->Byproduct2 High Temp.

Caption: Byproduct Formation in the Willgerodt-Kindler Reaction.

References

Troubleshooting low yields in the synthesis of 4-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(Methylthio)phenylacetic acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is consistently low. What are the common causes?

Low yields can stem from several factors depending on the synthetic route employed. The two primary routes for synthesizing this compound are the Willgerodt-Kindler reaction and the nucleophilic substitution of a para-halogenated phenylacetic acid derivative.

For the Willgerodt-Kindler Route:

  • Incomplete Reaction: The reaction of 4-methylthioacetophenone with sulfur and a secondary amine (like morpholine) to form a thioamide intermediate may not go to completion.

  • Suboptimal Hydrolysis: The subsequent hydrolysis of the thioamide to the carboxylic acid can be inefficient.

  • Side Reactions: The high temperatures often required for the Willgerodt-Kindler reaction can lead to the formation of byproducts.[1]

  • Hydrogen Sulfide Loss: This reaction generates hydrogen sulfide gas, which is not only an environmental concern but can also indicate competing reaction pathways.[2]

For the Halogenated Phenylacetic Acid Route:

  • Catalyst Inactivity: The cuprous ion catalyst may be of poor quality or deactivated.

  • Moisture Contamination: The reaction is sensitive to moisture, which can hydrolyze starting materials or intermediates.[3]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly impact the yield.[3]

  • Impure Starting Materials: The purity of the p-halogenated phenylacetic acid and sodium methyl mercaptide is crucial for a successful reaction.[3]

Q2: I am seeing significant impurities in my final product. What are the likely culprits and how can I remove them?

Common impurities depend on the synthetic pathway:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-methylthioacetophenone or the p-halogenated phenylacetic acid derivative in your final product.

  • Thioamide Intermediate: If the hydrolysis step in the Willgerodt-Kindler route is incomplete, the thioamide may be present.

  • Oxidation Products: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.

  • Polymeric or Tarry Byproducts: These can form, particularly at elevated temperatures, leading to a difficult purification process.[3]

Purification Strategy:

  • Acid-Base Extraction: As this compound is a carboxylic acid, it can be separated from neutral impurities by extraction with a basic aqueous solution (e.g., sodium bicarbonate), followed by acidification of the aqueous layer to precipitate the product.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can effectively remove many impurities.[4]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.

Q3: How can I optimize the reaction conditions for the synthesis starting from 4-bromophenylacetic acid?

Optimizing this reaction involves careful control of several parameters. Below is a summary of reaction conditions from a patented procedure.[2]

ParameterRecommended ConditionNotes
Catalyst Cuprous bromide (CuBr) or Copper powderCuprous ions are essential for the reaction.[2]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent is suitable.
Reactant Sodium methyl mercaptide (NaSMe)Ensure it is anhydrous.
Temperature 130 °CThe reaction requires heating.[5]
Atmosphere Inert (e.g., Nitrogen)To prevent side reactions and protect reagents.[5]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.[5]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution of 4-Bromophenylacetic Acid [5]

This method avoids the use of sulfur and the production of hydrogen sulfide.[2]

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenylacetic acid (10 g), N,N-Dimethylformamide (DMF, 20 mL), sodium methyl mercaptide (5.0 g), and cuprous bromide (0.1 g).

  • Reaction Execution: Purge the flask with nitrogen. Heat the reaction mixture to 130 °C with stirring under a nitrogen atmosphere for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of 40% NaOH solution and stir for 10 minutes.

    • Extract twice with 25 mL of ethyl acetate.

    • To the aqueous layer, add 50 mL of ethyl acetate and adjust the pH to 2-4 with 10% dilute sulfuric acid.

    • Separate the ethyl acetate layer and wash it with 10 mL of water.

  • Purification:

    • Concentrate the ethyl acetate solution to approximately 20 mL by rotary evaporation.

    • Add 20 mL of n-hexane and heat to reflux until all solids dissolve.

    • Slowly cool to room temperature to allow for crystallization.

    • Filter the light yellow, flake-like crystals and dry to obtain the final product. A yield of 76.1% has been reported for a similar procedure.[2]

Protocol 2: Synthesis from 4-(Methylthio)benzyl Chloride [6]

This is a two-step process involving the formation of a nitrile intermediate followed by hydrolysis.

Step A: Synthesis of 4-(Methylthio)phenylacetonitrile [6]

  • Reaction Setup: In a reaction vessel, dissolve 4-(methylthio)benzyl chloride (25.9 g, 150 mmol) in toluene (45.5 g) under a nitrogen atmosphere.

  • Reagent Addition: Add sodium cyanide (9.29 g, 180 mmol), tetrabutylammonium chloride (0.92 g, 2.9 mmol), and water (14.4 g).

  • Reaction Execution: Stir the mixture at 80-85 °C for 2 hours.

  • Work-up: Add 30 g of toluene and 45 g of water to the reaction mixture. Separate the aqueous phase and concentrate the organic phase to yield the nitrile product as a pink solid (yield >95%).

Step B: Hydrolysis to this compound [7]

  • Reaction Setup: A mixture of 4-(methylthio)phenylacetonitrile in a suitable solvent like toluene can be subjected to acidic hydrolysis.

  • Reaction Execution: Reflux the mixture with an acid, such as a mixture of acetic acid and a mineral acid (e.g., HCl), at a temperature between 50°C and 115°C.[6][7]

  • Work-up: After the reaction is complete, pour the mixture into ice water. The organic phase is decanted, and the aqueous phase is extracted with an organic solvent. The aqueous phase is then acidified to precipitate the product, which is filtered, washed with water, and dried. A yield of 76% has been reported for a similar hydrolysis process.[7]

Visualizations

Synthesis_Pathways start1 4-Methylthioacetophenone inter1 Thioamide Intermediate start1->inter1 S, Morpholine (Willgerodt-Kindler) end_product This compound inter1->end_product Hydrolysis start2 4-Bromophenylacetic acid start2->end_product NaSMe, CuBr, DMF start3 4-(Methylthio)benzyl chloride inter3 4-(Methylthio)phenylacetonitrile start3->inter3 NaCN, Phase Transfer Catalyst inter3->end_product Acid Hydrolysis

Caption: Synthetic routes to this compound.

Troubleshooting_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions start->check_conditions check_workup Optimize Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction Monitor by TLC/LC-MS side_reactions Side Reactions? check_conditions->side_reactions Analyze Byproducts product_loss Product Loss During Extraction/Purification? check_workup->product_loss solution1 Increase Reaction Time/ Temperature or Change Catalyst incomplete_reaction->solution1 solution2 Lower Temperature/ Use Inert Atmosphere side_reactions->solution2 solution3 Adjust pH During Extraction/ Optimize Recrystallization Solvent product_loss->solution3

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Navigating Methylthio Group Stability in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the unwanted oxidation of the methylthio (-SCH₃) group during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the methylthio group so susceptible to oxidation?

A1: The sulfur atom in a methylthio group is electron-rich and possesses lone pairs of electrons, making it a nucleophilic center. This inherent property makes it highly susceptible to attack by electrophilic oxidizing agents.[1][2] Oxidation can lead to the formation of the corresponding sulfoxide (-SOCH₃) and, under stronger conditions, the sulfone (-SO₂CH₃).[3][4][5] These transformations can significantly alter a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which is a critical consideration in drug development.[3]

Q2: What common laboratory reagents can oxidize a methylthio group?

A2: A wide range of common oxidizing agents can react with the methylthio group.[2] Caution should be exercised when using:

  • Peroxides: Hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA).[2]

  • Hypervalent Iodine Reagents: Dess-Martin periodinane (DMP), o-iodoxybenzoic acid (IBX).[1][2]

  • Metal-Based Oxidants: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).[4][6]

  • Other Reagents: Oxone®, N-Chlorosuccinimide (NCS), and even atmospheric oxygen, especially in the presence of metal catalysts.[2][7]

Q3: My reaction is complete. How can I prevent oxidation during the workup?

A3: Unreacted oxidizing agents are a primary cause of methylthio oxidation during aqueous workup.[2] It is crucial to add a quenching agent to the reaction mixture before extraction. Mild reducing agents are ideal as they neutralize the oxidant without affecting your product.[2]

  • Sodium Thiosulfate (Na₂S₂O₃): A very common and effective quenching agent.[2][3]

  • Sodium Sulfite (Na₂SO₃): An excellent alternative, particularly if the reaction mixture is acidic, as it avoids the potential for sodium thiosulfate to disproportionate and form elemental sulfur.[2][3]

  • Ascorbic Acid: A viable and mild alternative quenching agent.[2]

Q4: What is the role of methionine oxidation in biological systems?

A4: The methylthio group is present in the amino acid methionine. The reversible oxidation of methionine to methionine sulfoxide is a key post-translational modification that acts as a regulatory switch in cellular signaling.[3] Reactive oxygen species (ROS) can oxidize methionine, altering a protein's function. This oxidation can be reversed by the enzyme methionine sulfoxide reductase (Msr), allowing cells to regulate protein activity in response to oxidative stress.[3]

Troubleshooting Guides

Issue 1: Unwanted sulfoxide formation is detected after aqueous workup.

Possible Cause Troubleshooting Step
Residual Oxidant An excess of the oxidizing agent from the primary reaction was not fully consumed.
Solution Before extraction, add a mild quenching agent to the reaction mixture. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is recommended. Stir for 15-20 minutes to ensure complete neutralization of the oxidant.[2][3]
Atmospheric Oxygen Prolonged exposure to air, especially with trace metal catalysts present, can cause slow oxidation.
Solution Minimize the duration of the workup. If the compound is particularly sensitive, consider performing the workup using degassed solvents and under an inert atmosphere (e.g., Nitrogen or Argon).
Acidic Conditions Sodium thiosulfate can decompose in acidic media, reducing its effectiveness and complicating purification.
Solution If your aqueous layer is acidic, use sodium sulfite as the quenching agent, or neutralize the mixture before adding sodium thiosulfate.[2]

Issue 2: A sensitive alcohol in my molecule needs to be oxidized without affecting a methylthio group.

Possible Cause Troubleshooting Step
Non-Selective Oxidant Strong oxidants like chromic acid or KMnO₄ will likely oxidize both the alcohol and the thioether.[6]
Solution Employ a chemoselective oxidizing agent known to favor alcohols over thioethers. Several methods are effective for this transformation. Refer to the Data Presentation table below for a comparison and the Experimental Protocols for a detailed procedure.
Reaction Conditions Even with a selective oxidant, harsh conditions (high temperature, long reaction times) can lead to loss of selectivity.
Solution Perform the oxidation at the recommended temperature (often 0 °C or room temperature) and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
Protecting Group Strategy For particularly challenging substrates or multi-step syntheses, direct oxidation may not be feasible.
Solution Consider protecting the thioether before carrying out the oxidation. This strategy is less common for simple oxidations due to the addition of steps but can be effective. The thioether could potentially be protected as a sulfonium salt.[8]

Data Presentation

The following table summarizes the chemoselectivity of common alcohol oxidation reagents, providing guidance for reactions involving molecules with a methylthio group.

Table 1: Chemoselectivity of Common Alcohol Oxidizing Agents

Oxidizing Agent/MethodSelectivity for Alcohol over ThioetherNotes
o-Iodoxybenzoic acid (IBX) High Selectively oxidizes primary and secondary alcohols to aldehydes and ketones without affecting the thioether group.[1]
Dess-Martin Periodinane (DMP) High A hypervalent iodine reagent that provides clean and selective oxidation of alcohols under mild conditions.[9]
Swern Oxidation High Utilizes DMSO activated by oxalyl chloride or trifluoroacetic anhydride. Known for its mild conditions and wide functional group tolerance, including thioethers.[8][9]
Oppenauer Oxidation High Employs an aluminum alkoxide catalyst and a carbonyl hydride acceptor (e.g., acetone). Highly selective for secondary alcohols and does not oxidize sulfides.[10]
TEMPO-based systems Moderate to High Systems like TEMPO/NaOCl can be selective, but the reaction conditions must be carefully controlled. Some protocols are reported to tolerate sulfur moieties.[11]
Chromium-based (e.g., H₂CrO₄, PCC) Low Generally not selective. Strong chromium oxidants will readily oxidize thioethers. PCC is milder but can still lead to sulfoxide formation.[6]
Permanganate (KMnO₄) Low A very strong and non-selective oxidant that will readily oxidize thioethers.[4][6]

Mandatory Visualization

G Decision Workflow for Preventing Methylthio Oxidation start Reaction Complete check_oxidant Was an oxidizing agent used? start->check_oxidant workup Proceed with standard aqueous workup check_oxidant->workup No quench Add quenching agent (e.g., Na₂S₂O₃ or Na₂SO₃) to reaction mixture check_oxidant->quench Yes extract Proceed with extraction workup->extract check_acid Is the mixture acidic? quench->check_acid use_sulfite Use Sodium Sulfite (Na₂SO₃) to avoid sulfur precipitation check_acid->use_sulfite Yes check_acid->extract No use_sulfite->extract troubleshoot Still seeing oxidation? - Degas solvents - Use inert atmosphere - Check for metal impurities extract->troubleshoot

Caption: Decision workflow for preventing methylthio group oxidation during workup.

G Methionine Oxidation as a Cellular Signaling Switch cluster_protein Protein with Methionine cluster_invisible Methionine Oxidation as a Cellular Signaling Switch Met_active Active Protein (Methionine, -SCH₃) Met_inactive Inactive/Altered Function (Methionine Sulfoxide, -SOCH₃) Met_active->Met_inactive Oxidation Met_inactive->Met_active Reduction ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) ROS->Met_active:e Oxidative Stress Signal Msr Methionine Sulfoxide Reductase (Msr) Msr->Met_inactive:e Repair/Regulatory Signal

Caption: Reversible methionine oxidation regulates protein function.

Experimental Protocols

Protocol 1: General Procedure for Quenching an Oxidation Reaction

Objective: To neutralize residual oxidizing agent in a reaction mixture prior to aqueous workup to prevent oxidation of a methylthio group.

Materials:

  • Reaction mixture containing the methylthio compound and residual oxidant.

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Standard laboratory glassware.

Procedure:

  • Upon completion of the primary reaction (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • While stirring, slowly add the saturated aqueous solution of sodium thiosulfate or sodium sulfite to the reaction flask. A typical starting point is to add a volume of quenching solution equal to the volume of the reaction solvent.

  • Continue to stir the resulting biphasic mixture vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel.

  • Add deionized water and the chosen organic extraction solvent.

  • Perform a standard aqueous extraction, separating the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Selective Oxidation of a Secondary Alcohol with Dess-Martin Periodinane (DMP)

Objective: To selectively oxidize a secondary alcohol to a ketone in the presence of a methylthio group.

Materials:

  • Substrate containing both a secondary alcohol and a methylthio group (1.0 eq).

  • Dess-Martin Periodinane (DMP, 1.1 - 1.5 eq).

  • Anhydrous dichloromethane (DCM).

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Standard inert atmosphere glassware.

Procedure:

  • Dissolve the substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

  • Add the Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Pour the mixture into a separatory funnel containing a biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio).

  • Shake the funnel vigorously until the organic layer becomes clear. The solid byproducts will be reduced and dissolved in the aqueous layer.

  • Separate the layers and extract the aqueous layer one more time with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

References

Improving the solubility of 4-(Methylthio)phenylacetic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions (FAQs) for improving the solubility of 4-(Methylthio)phenylacetic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro experiments?

This compound is a synthetic organic compound often used as a key intermediate in the synthesis of pharmaceuticals, such as the COX-2 inhibitor Etoricoxib.[1][2] It exists as a cream or white crystalline powder at room temperature.[1] Its chemical structure, featuring a carboxylic acid group, makes it a weak acid with a predicted pKa of approximately 4.34.[1]

The primary challenge for its use in biological assays is its low solubility in neutral aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS). Like many crystalline organic molecules, it is hydrophobic and requires specific handling to achieve a homogenous solution suitable for reproducible experimental results.

Physicochemical Properties of this compound
Molecular Formula C₉H₁₀O₂S[3]
Molecular Weight 182.24 g/mol [3][4]
Appearance White to yellow or cream crystalline powder[1]
Melting Point 97-98 °C[1][4][5]
Predicted pKa 4.34 ± 0.10[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?

Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is the standard choice for this purpose.[7] Using an organic solvent allows you to dissolve a higher concentration of the compound, which can then be diluted to the final working concentration in your aqueous assay buffer.[6]

General Solubility Profile
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Soluble
Aqueous Buffers (e.g., PBS, Media at pH 7.4) Poorly soluble

Note: Always use anhydrous, high-purity solvents to prevent compound degradation and ensure maximum solubility.[6]

Q3: My compound precipitates immediately when I dilute my DMSO stock into cell culture medium. What causes this and how can I prevent it?

This common issue, often called "crashing out" or "precipitation upon dilution," occurs when the compound, stable in the concentrated organic stock, becomes insoluble as the solvent polarity rapidly shifts to an aqueous environment.[6][7] The final concentration may have exceeded the compound's thermodynamic solubility limit in the aqueous medium.[8]

Below is a workflow to troubleshoot this problem:

G cluster_troubleshoot Troubleshooting Steps start Start: Prepare high- concentration stock in 100% DMSO dilute Dilute stock solution into aqueous buffer (e.g., cell media) start->dilute check Observe for precipitation dilute->check success Success: Solution is clear. Proceed with assay. check->success No precip Precipitation Observed check->precip Yes ts1 1. Lower Final Concentration: Is the target concentration essential? If not, reduce it. precip->ts1 ts2 2. Modify Dilution Technique: - Add stock dropwise while vortexing. - Perform serial dilutions. ts1->ts2 ts3 3. Adjust Temperature: Pre-warm aqueous buffer to 37°C before adding stock. ts2->ts3 ts4 4. Consider Co-solvents/pH: - Is pH adjustment an option? - Can excipients like cyclodextrins be used? ts3->ts4 ts4->dilute Retry Dilution end_point Re-evaluate experiment or formulation ts4->end_point If still fails

Caption: Troubleshooting workflow for compound precipitation.

Key strategies to prevent precipitation include:

  • Stepwise Dilution: Avoid diluting the stock solution in a single step. Perform one or more intermediate dilutions.[6][7]

  • Slow Addition with Agitation: Add the DMSO stock solution slowly and dropwise to the vortexing or stirring aqueous medium.[1][7] This rapid dispersal helps prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Warming the cell culture medium or buffer to 37°C can increase the kinetic solubility of the compound.[6]

  • Lower the Final DMSO Concentration: High concentrations of DMSO can cause solubility and toxicity issues. Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% and preferably below 0.1% for sensitive cell-based assays.[8][9]

Q4: Can pH adjustment be used to improve the solubility of this compound?

Yes. As a carboxylic acid, this compound is significantly more soluble in its deprotonated (salt) form. By increasing the pH of the aqueous solvent to be well above the compound's pKa (~4.34), the equilibrium will shift to the more soluble carboxylate anion.

For most in vitro cell culture applications, the medium is already buffered to a physiological pH of ~7.4, which is favorable for dissolving this compound. If you are using a more acidic buffer, adjusting the pH upwards can be a very effective strategy.[10] However, you must ensure the final pH is compatible with the biological system and does not affect cell viability or assay performance.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, sterile stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder (MW: 182.24 g/mol )

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you need to dissolve 1.8224 mg of the compound in 1 mL of DMSO.

    • Calculation: 182.24 g/mol * 0.010 mol/L = 1.8224 g/L = 1.8224 mg/mL

  • Weighing: In a sterile environment, carefully weigh out the required amount of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[6] Store aliquots tightly sealed at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., complete cell culture medium) to achieve the final desired concentration while avoiding precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile micropipettes and tips

  • Sterile microcentrifuge tubes

Procedure (Example for a 10 µM final concentration):

  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature. Vortex gently to ensure it is fully dissolved.

  • Prepare Intermediate Dilution (Recommended): To avoid pipetting very small volumes and reduce the risk of precipitation, perform a 1:100 intermediate dilution first.

    • Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium.

    • This creates a 100 µM intermediate solution in 1% DMSO.

  • Prepare Final Dilution: Add the intermediate solution to your experimental plate or tube to achieve the final concentration.

    • For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

    • The final DMSO concentration will be 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your treated samples to account for any effects of the solvent on the cells.[11]

Contextual Pathway Diagram

Since this compound is a precursor to the COX-2 inhibitor Etoricoxib, understanding its relevance in the prostaglandin synthesis pathway is useful for drug development professionals.

G membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 (Cyclooxygenase) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Inhibitor derived from This compound (e.g., Etoricoxib) inhibitor->cox Inhibits

Caption: Simplified prostaglandin synthesis pathway.

References

Technical Support Center: Scale-Up of 4-(Methylthio)phenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Methylthio)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The two main routes for the industrial production of this compound are the traditional Willgerodt-Kindler reaction and a more modern approach using a copper-catalyzed reaction. The traditional method involves the hydrolysis of 4-methylthioacetophenone via the Willgerodt-Kindler rearrangement.[1] A newer, more environmentally friendly method involves the reaction of a p-halogenated phenylacetic acid with sodium methyl mercaptide, catalyzed by cuprous ions in a solvent like DMF.[2]

Q2: What are the main challenges associated with the Willgerodt-Kindler reaction for scale-up?

A2: The primary challenge with the Willgerodt-Kindler reaction is the formation of hydrogen sulfide (H₂S), a toxic and environmentally harmful byproduct.[2] This necessitates specialized equipment for off-gas scrubbing and presents significant safety and environmental concerns, particularly at a large scale. Other challenges include potentially long reaction times and the need for high reaction temperatures.

Q3: What are the key advantages of the copper-catalyzed synthesis route for industrial production?

A3: The copper-catalyzed synthesis route avoids the use of sulfur reagents and the subsequent formation of hydrogen sulfide, making it a more environmentally friendly ("green") process.[2] This method is considered suitable for large-scale industrial production due to its simpler operation and improved environmental profile.[2]

Q4: What are common impurities encountered during the production of this compound?

A4: Common impurities can include unreacted starting materials (e.g., 4-bromophenylacetic acid), byproducts from side reactions, and residual catalyst. In the copper-catalyzed synthesis, potential byproducts could arise from side reactions of the sodium methyl mercaptide. In the Willgerodt-Kindler reaction, impurities may include the intermediate thioamide and other sulfur-containing compounds.

Q5: How can the purity of this compound be improved during scale-up?

A5: Purification at scale is typically achieved through crystallization. The selection of an appropriate solvent system is crucial for obtaining high purity and yield. A common procedure involves dissolving the crude product in a suitable solvent like ethyl acetate, followed by the addition of an anti-solvent such as hexane to induce crystallization.[1] Washing the crude product with hot water can also help remove water-soluble impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Synthesis

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the copper catalyst (e.g., cuprous bromide or copper powder) is of high purity and has not been deactivated by exposure to air or moisture. Consider using freshly purchased or properly stored catalyst.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Note that a longer reaction time of 24 hours at 130°C has been reported.[1]
Poor Quality Starting Materials Verify the purity of the starting materials, such as 4-bromophenylacetic acid and sodium methyl mercaptide. Impurities can interfere with the catalytic cycle and reduce the yield.
Suboptimal Solvent N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction.[2] Ensure the solvent is anhydrous, as water can negatively impact the reaction.
Issue 2: Formation of Tarry Byproducts

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Elevated temperatures can sometimes lead to the decomposition of starting materials or products, resulting in the formation of tarry substances. Running the reaction at a lower temperature for a longer duration might mitigate this issue.
Presence of Oxygen Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to polymerization or decomposition.[1]
Impure Reagents Impurities in the starting materials or solvent can sometimes catalyze side reactions that produce polymeric or tarry byproducts. Use high-purity reagents and solvents.
Issue 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Crystallization Optimize the crystallization process by screening different solvent/anti-solvent systems. A mixture of ethyl acetate and hexane has been shown to be effective.[1] Ensure a slow cooling rate to promote the formation of larger, purer crystals.
Product is an Oil If the product oils out instead of crystallizing, try different crystallization solvents or techniques like trituration with a non-polar solvent.
Presence of Acidic or Basic Impurities Incorporate an aqueous wash step in the work-up procedure. Washing with a dilute acid solution can remove basic impurities, while a wash with a dilute base solution can remove acidic impurities.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is based on a reported lab-scale synthesis and should be optimized for scale-up.[1]

Materials:

  • 4-Bromophenylacetic acid

  • Sodium methyl mercaptide

  • Cuprous bromide (or copper powder)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • n-Hexane

  • 10% Dilute sulfuric acid

  • 40% Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 4-bromophenylacetic acid (1.0 eq) in anhydrous DMF.

  • Under a nitrogen atmosphere, add sodium methyl mercaptide (approx. 1.5 eq) and cuprous bromide (catalytic amount, e.g., 0.01 eq).

  • Heat the reaction mixture to 130°C and maintain this temperature with stirring for 4-24 hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 40% NaOH solution and stir for 10 minutes.

  • Extract the mixture with ethyl acetate.

  • To the aqueous layer, add more ethyl acetate and acidify to a pH of 2-4 with 10% dilute sulfuric acid.

  • Separate the organic layer, wash with water, and then concentrate under reduced pressure.

  • To the concentrated solution, add n-hexane to induce crystallization.

  • Cool the mixture, filter the solid product, wash with cold n-hexane, and dry under vacuum to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield in Synthesis A Low Yield Observed B Check Reaction Conditions A->B C Analyze Starting Materials A->C D Investigate Work-up & Purification A->D E Incorrect Temperature or Time? B->E F Suboptimal Solvent? B->F G Catalyst Inactive? B->G H Impure Reagents? C->H I Incorrect Stoichiometry? C->I J Product Loss During Extraction? D->J K Inefficient Crystallization? D->K L Optimize Parameters (Temperature, Time) E->L M Use Anhydrous Solvent F->M N Use Fresh/High-Purity Catalyst G->N O Verify Purity of Starting Materials H->O P Recalculate and Re-weigh Reagents I->P Q Modify Extraction Protocol J->Q R Screen Crystallization Solvents K->R

Caption: A logical workflow for troubleshooting low product yield.

Copper-Catalyzed Synthesis Pathway

G Copper-Catalyzed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromophenylacetic acid F Reaction Mixture A->F B Sodium Methyl Mercaptide B->F C Copper Catalyst (e.g., CuBr) C->F D Solvent (DMF) D->F E Heat (130°C) E->F G Work-up (Acidification, Extraction) F->G H Crude Product G->H I Purification (Crystallization) H->I J This compound (Final Product) I->J

Caption: A simplified workflow for the copper-catalyzed synthesis.

References

Technical Support Center: Optimizing the Synthesis of 4-(Methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the preparation of 4-(methylthio)phenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-(methylthio)phenylacetyl chloride?

The most common methods for preparing 4-(methylthio)phenylacetyl chloride involve the reaction of 4-(methylthio)phenylacetic acid with a chlorinating agent. The two primary reagents used for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Q2: How do I choose between the thionyl chloride and oxalyl chloride methods?

The choice of method depends on factors such as scale, desired purity, and available equipment. The thionyl chloride method is often more cost-effective and straightforward.[1] However, the oxalyl chloride method typically employs milder reaction conditions, which can be advantageous for sensitive substrates, and often results in a cleaner reaction with volatile by-products.[1]

Q3: What are the critical reaction parameters to control for a successful synthesis?

Key parameters to control include:

  • Anhydrous Conditions: 4-(methylthio)phenylacetyl chloride is highly sensitive to moisture and can hydrolyze back to the starting carboxylic acid. Therefore, it is crucial to use dry glassware and anhydrous solvents.[2]

  • Temperature: High temperatures, particularly with thionyl chloride, can lead to side reactions and the formation of dark-colored impurities.[1]

  • Purity of Starting Materials: The purity of the starting this compound is important to avoid the introduction of impurities into the final product.

Q4: How should I handle and store the prepared 4-(methylthio)phenylacetyl chloride?

Due to its moisture sensitivity, 4-(methylthio)phenylacetyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon). For storage, it should be kept in a tightly sealed container in a cool, dry place. For many applications, it is recommended to use the crude product immediately after synthesis without further purification to minimize degradation.[1][3][4]

Q5: My crude product is a dark or black oil. Is this normal and can it be used in subsequent steps?

A dark or black oily product is often reported, especially when using the thionyl chloride method at elevated temperatures.[3][4] In many cases, this crude product can be used directly in subsequent reactions without purification.[1][3][4] However, if a higher purity is required for the next step, purification by distillation under reduced pressure may be necessary, although this can risk decomposition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Moisture Contamination: The presence of water will hydrolyze the acyl chloride back to the carboxylic acid.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[2]
Incomplete Reaction: The reaction may not have proceeded to completion.Increase the reaction time or consider a slight elevation in temperature, monitoring for decomposition. Ensure a slight excess of the chlorinating agent is used.[5]
Degradation of Product: Phenylacetyl chlorides can be unstable and undergo self-condensation or decomposition at high temperatures.Consider using the milder oxalyl chloride method at ambient temperature.[1] If using thionyl chloride, maintain the recommended reaction temperature and avoid overheating.
Formation of Dark/Tarry Byproducts High Reaction Temperature: Elevated temperatures can lead to decomposition and side reactions.[1]Lower the reaction temperature. For the thionyl chloride method, maintain a temperature around 90°C.[1][3][4] Alternatively, switch to the oxalyl chloride method which runs at ambient temperature.[1]
Impure Starting Material: Impurities in the this compound can lead to side reactions.Ensure the starting carboxylic acid is of high purity.
Difficulty in Subsequent Reactions Residual Chlorinating Agent: Excess thionyl chloride or oxalyl chloride can interfere with downstream reactions.After the reaction is complete, ensure the excess chlorinating agent is thoroughly removed by distillation under reduced pressure.[1][3][4] Co-distillation with an anhydrous, inert solvent like toluene can be effective.
Presence of HCl: The reaction generates HCl as a byproduct, which can interfere with base-sensitive subsequent steps.If the crude product is used directly, be aware of the acidic nature of any dissolved HCl. For reactions like amidation, ensure a sufficient amount of base is used to neutralize the HCl.[4]

Data Presentation: Comparison of Synthetic Methods

ParameterThionyl Chloride MethodOxalyl Chloride Method
Starting Material This compoundThis compound
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Solvent Neat (excess thionyl chloride) or anhydrous toluene[1][6]Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]
Catalyst None required or catalytic DMF[6]Catalytic N,N-dimethylformamide (DMF)[1]
Temperature 90°C or reflux[1][3][4]Ambient temperature[1]
Reaction Time 2-3 hours[1][3]3 hours[1]
Work-up Distillation of excess thionyl chloride under reduced pressure[1][3][4]Concentration under reduced pressure[1]
By-products SO₂, HCl (gaseous)[1]CO, CO₂, HCl (gaseous)[1]
Advantages Inexpensive reagent, straightforward procedure.[1]Milder reaction conditions, generally cleaner reactions with volatile by-products.[1]
Disadvantages Higher reaction temperature, potential for side reactions.[1]More expensive reagent, requires a catalyst.[1]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride[1][4][5]
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place this compound (1.0 equivalent).

  • Add an excess of thionyl chloride (approximately 2.3 equivalents).

  • Heat the mixture at 90°C for 2 hours. The reaction should be carried out in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-(methylthio)phenylacetyl chloride, often a dark oil, can be used in the subsequent step without further purification.

Protocol 2: Synthesis using Oxalyl Chloride[1]
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add oxalyl chloride (1.1 equivalents) to the solution.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

  • Stir the reaction mixture at ambient temperature for 3 hours. Gas evolution (CO, CO₂, HCl) will be observed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

  • The resulting crude 4-(methylthio)phenylacetyl chloride can be used directly for the next synthetic step.

Visualizations

Reaction_Pathway start This compound product 4-(methylthio)phenylacetyl Chloride start->product Reaction reagent Chlorinating Agent (SOCl₂ or (COCl)₂) reagent->product byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) product->byproducts generates

Caption: General reaction pathway for the synthesis of 4-(methylthio)phenylacetyl chloride.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_moisture Check for Moisture Contamination (Dry Glassware/Solvents?) start->check_moisture anhydrous_conditions Implement Strict Anhydrous Conditions check_moisture->anhydrous_conditions Yes check_temp Review Reaction Temperature (Too High/Low?) check_moisture->check_temp No success Improved Yield anhydrous_conditions->success optimize_temp Optimize Temperature (e.g., lower for SOCl₂ or use (COCl)₂) check_temp->optimize_temp Yes check_time Review Reaction Time (Sufficient?) check_temp->check_time No optimize_temp->success increase_time Increase Reaction Time & Monitor by TLC/LC-MS check_time->increase_time No check_time->success Yes increase_time->success

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 4-(Methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

4-(Methylthio)phenylacetic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor Etoricoxib. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations in drug development and manufacturing. This guide provides a comparative analysis of the primary synthetic routes to this key compound, supported by experimental data and detailed protocols to inform laboratory and industrial applications.

At a Glance: Comparison of Synthesis Routes

Two principal methodologies dominate the synthesis of this compound: the traditional Willgerodt-Kindler reaction and a more modern approach involving nucleophilic substitution. The following table summarizes the key quantitative parameters of these routes.

ParameterRoute 1: Willgerodt-Kindler ReactionRoute 2: Nucleophilic Substitution
Starting Material 4-Methylthioacetophenonep-Halogenated Phenylacetic Acid (e.g., 4-Bromophenylacetic acid)
Key Reagents Sulfur, MorpholineSodium Methanethiol, Copper(I) salt (e.g., CuBr)
Solvent Typically neat or high-boiling solventN,N-Dimethylformamide (DMF)
Reaction Temperature High (typically reflux)~130°C[1]
Reaction Time Long (often >10 hours for hydrolysis)4-24 hours[1]
Reported Yield ~60% (estimated based on analogs)[2]76-79%[1]
Key Byproducts Hydrogen Sulfide (H₂S), Morpholine wasteHalide salts
Environmental Impact High (toxic H₂S gas emission)[3]Moderate (high-boiling solvent waste)

In-Depth Analysis of Synthesis Routes

Route 1: The Willgerodt-Kindler Reaction

The traditional synthesis of this compound involves the Willgerodt-Kindler reaction of 4-methylthioacetophenone.[1] This multi-step process first involves the reaction of the ketone with sulfur and an amine, typically morpholine, to form a thioamide intermediate (phenylacetothiomorpholide).[4][5] This intermediate is then hydrolyzed to yield the final carboxylic acid product.[3][4]

Advantages:

  • Utilizes a readily available and relatively inexpensive starting material in 4-methylthioacetophenone.

Disadvantages:

  • A significant drawback of this method is the generation of hydrogen sulfide (H₂S), a toxic and malodorous gas, which presents considerable environmental and safety challenges, particularly on an industrial scale.[3]

  • The reaction often requires high temperatures and long reaction times for both the thioamide formation and the subsequent hydrolysis step.

  • Yields can be variable, and purification of the intermediate and final product can be complex. While a specific yield for the 4-methylthio derivative is not prominently reported in recent literature, analogous reactions with other substituted acetophenones suggest yields in the range of 60%.[2]

Route 2: Nucleophilic Aromatic Substitution

A more contemporary and increasingly favored route involves the nucleophilic substitution of a p-halogenated phenylacetic acid derivative with a methylthiol source.[3] The most common variation employs 4-bromophenylacetic acid and sodium methanethiol in the presence of a copper catalyst.[1]

Advantages:

  • Higher Yields: This method consistently provides higher reported yields, typically in the range of 76-79%.[1]

  • Improved Environmental Profile: It avoids the generation of hydrogen sulfide, making it a more environmentally friendly and safer alternative to the Willgerodt-Kindler reaction.[3]

  • Directness: This route directly forms the carbon skeleton of the final product, with the key step being the C-S bond formation.

Disadvantages:

  • The cost and availability of the starting material, p-halogenated phenylacetic acid, may be higher than that of 4-methylthioacetophenone.

  • The use of a copper catalyst is required, which may need to be removed from the final product.

  • The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF, which requires careful handling and disposal.

Experimental Protocols

Protocol for Route 1: Willgerodt-Kindler Reaction (General Procedure)
  • Thioamide Formation: A mixture of 4-methylthioacetophenone, elemental sulfur, and morpholine is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the crude phenylacetothiomorpholide intermediate is isolated, often by precipitation or extraction.

  • Hydrolysis: The isolated thioamide is then subjected to hydrolysis, typically by refluxing with a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) in an alcoholic solvent.[5]

  • Final Work-up and Purification: After hydrolysis, the reaction mixture is cooled, acidified, and the crude this compound is extracted with an organic solvent. The product is then purified by recrystallization.

Protocol for Route 2: Nucleophilic Substitution

The following protocol is based on reported experimental procedures.[1]

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 10 g of 4-bromophenylacetic acid in 20 mL of N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add 5.0 g of sodium methanethiol and 0.1 g of cuprous bromide.

  • Reaction: Heat the mixture to 130°C and stir for 4 hours under nitrogen protection.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Add 5 mL of a 40% sodium hydroxide solution and stir for 10 minutes.

  • Extraction: Extract the mixture twice with 25 mL portions of ethyl acetate. Combine the organic layers.

  • Acidification and Isolation: Add 50 mL of ethyl acetate to the combined organic phase and adjust the pH to 2-4 with a 10% solution of dilute sulfuric acid.

  • Washing and Concentration: Separate the ethyl acetate layer and wash it with 10 mL of water. Concentrate the ethyl acetate to approximately 20 mL by distillation.

  • Crystallization: Add 20 mL of hexane and heat the mixture to reflux to dissolve the solid completely. Slowly cool the solution to room temperature to induce crystallization.

  • Final Product: Filter the resulting yellow crystals and dry to obtain this compound. (Reported yield: 76.1%).[1]

Synthesis Route Comparison Workflow

The following diagram illustrates the decision-making process and workflow for the two primary synthesis routes.

Synthesis_Comparison cluster_start Starting Point cluster_route1 Route 1: Willgerodt-Kindler Reaction cluster_route2 Route 2: Nucleophilic Substitution cluster_end Final Product & Comparison start Synthesis of This compound A1 Starting Material: 4-Methylthioacetophenone start->A1 B1 Starting Material: p-Halogenated Phenylacetic Acid start->B1 A2 Reaction with Sulfur & Morpholine A1->A2 Traditional Method A3 Intermediate: Thioamide A2->A3 A4 Hydrolysis (Acid or Base) A3->A4 end_product Product: This compound A4->end_product B2 Reaction with NaSMe & Cu(I) Catalyst in DMF B1->B2 Modern Method B2->end_product comparison Comparison: - Yield - Environmental Impact - Safety - Scalability end_product->comparison

Caption: Comparative workflow of synthesis routes for this compound.

References

Validation of an HPLC method for the quantification of 4-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Method Validation for the Quantification of 4-(Methylthio)phenylacetic Acid

For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) like Etodolac, is crucial for ensuring product quality and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound with alternative analytical approaches, supported by detailed experimental protocols and performance data.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound requires consideration of factors such as specificity, sensitivity, accuracy, and the matrix in which it is being analyzed. While reversed-phase HPLC is a common and robust technique, other methods may offer advantages in specific contexts.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterValidated RP-HPLC MethodGas Chromatography (GC)Spectrophotometric MethodsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption by the analyte, potentially after a color-forming reaction.Separation by HPLC followed by mass analysis, providing high sensitivity and specificity.[2]
Key Advantage Widely available, robust, and provides good separation of impurities.High resolution for volatile and thermally stable compounds.Simple, rapid, and cost-effective for routine analysis.[3]High sensitivity and selectivity, suitable for complex matrices and trace-level quantification.[2]
Key Limitation May require careful method development to resolve closely related impurities.The analyte must be volatile or derivatized to become volatile.Lower specificity compared to chromatographic methods; potential for interference from other absorbing compounds.[3]Higher equipment cost and complexity.
Typical Application Routine quality control, impurity profiling, and stability testing of pharmaceuticals.[4][5]Analysis of volatile organic impurities.In-process controls or preliminary estimations where high specificity is not required.[3]Bioanalysis, metabolite identification, and trace impurity analysis.[2]

HPLC Method Parameters for Analysis of Etodolac and Its Impurities

The following table summarizes typical HPLC conditions used for the analysis of Etodolac, which are relevant for the detection and quantification of its impurity, this compound.

Table 2: Typical HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Kromasil C18 (150 x 4.6 mm, 5µm)[4][5]Phenomenex C18 (250 mm × 4.60 mm, 5 µm)C18 column (4.6mm × 25cm, 5um)[6]
Mobile Phase Acetate buffer and Acetonitrile (55:45 v/v)[4][5]Methanol and Phosphate buffer pH 6 (85:15 v/v)Acetonitrile and water with 5g of phosphoric acid in 300ml of water and 700ml of acetonitrile[6]
Flow Rate 1.0 ml/min[4][5]0.8 ml/min1.0 ml/min[6]
Detection Wavelength 221 nm[4][5]259 nm214 nm[6]
Column Temperature 30 °C[4][5]Not Specified30 °C[6]
Retention Time of Impurity 8.3 min (for Impurity-H)[4][5]Not SpecifiedNot Specified

Validation Parameters of a Representative HPLC Method

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following table presents typical validation parameters for an HPLC method for the analysis of an Etodolac impurity.

Table 3: Validation Summary of a Representative HPLC Method for an Etodolac Impurity

Validation ParameterResult
Linearity (Concentration Range) 2-12 μg/ml[5]
Correlation Coefficient (r²) 0.999[5]
Accuracy (% Recovery) 108.9%[5]
Precision (%RSD) Within acceptable limits as per ICH guidelines
Limit of Detection (LOD) Within acceptable limits as per ICH guidelines
Limit of Quantification (LOQ) Within acceptable limits as per ICH guidelines
Specificity The method is specific to the analyte in the presence of other components.
Robustness The method is robust to small, deliberate variations in method parameters.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.

  • Spiked Sample for Accuracy: Prepare sample solutions spiked with known amounts of the standard at different concentration levels (e.g., 50%, 100%, and 150% of the expected concentration).[5]

HPLC Method Validation Protocol

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: Inject the blank (diluent), placebo, standard solution, and sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the standard solution and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Analyze the spiked samples and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the sample solution on the same day and under the same operating conditions. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment and calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately introduce small variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the effect on the results.

Visualizations

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability Define Method Parameters specificity Specificity (Interference Check) linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Variability) lod_loq->robustness documentation Validation Report robustness->documentation Compile Results system_suitability->specificity end Validated Method documentation->end

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

References

A Comparative Guide to Precursors in COX-2 Inhibitor Synthesis: Spotlight on 4-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. The synthesis of potent and selective COX-2 inhibitors, such as Etoricoxib and Celecoxib, relies on the efficient and cost-effective production of key intermediates from various chemical precursors. This guide provides an objective comparison of 4-(Methylthio)phenylacetic acid with other common precursors used in the synthesis of these vital pharmaceuticals. We present a detailed analysis of synthetic routes, comparative experimental data, and comprehensive protocols to inform precursor selection in drug development and manufacturing.

At a Glance: Precursor Performance in COX-2 Inhibitor Synthesis

The choice of precursor significantly impacts the overall efficiency and economics of synthesizing COX-2 inhibitors. Below is a summary of key quantitative data for the synthesis of Etoricoxib and Celecoxib from their respective common precursors.

Table 1: Comparison of Precursors for Etoricoxib Synthesis

PrecursorKey IntermediateTypical YieldKey Reaction ConditionsAdvantagesDisadvantages
This compound 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one~85%[1]Condensation with a 6-methylnicotinate derivative in the presence of a Grignard reagent (e.g., t-BuMgCl) in THF.[2]High yield of the key intermediate.Requires use of Grignard reagents, which are sensitive to moisture and air.
4-(Methylsulfonyl)phenylacetic acid 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one~70-80%[1]Condensation with a 6-methylnicotinate derivative.Direct route to the sulfone moiety, avoiding a separate oxidation step.May involve more expensive starting material.
4-(Methylthio)benzyl cyanide 2-(4-(methylthio)phenyl)-3-(6-methylpyridin-3-yl)-3-oxopropanenitrileGoodCondensation with methyl 6-methylnicotinate in the presence of a strong base.[3]Alternative route to the core structure.Involves the use of cyanide, which is highly toxic.
4-Methylsulfonyl acetophenone 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione~88% (for the intermediate)[4]Reaction with a sulfurating agent and morpholine, followed by hydrolysis.[4]Avoids the use of Grignard reagents.Multi-step process to obtain the phenylacetic acid derivative.[4]

Table 2: Comparison of Precursors for Celecoxib Synthesis

PrecursorKey IntermediateTypical YieldKey Reaction ConditionsAdvantagesDisadvantages
p-Methylacetophenone 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione86-96%[5][6]Claisen condensation with a trifluoroacetate ester (e.g., ethyl trifluoroacetate) using a strong base (e.g., sodium hydride, sodium methoxide) in an aprotic solvent (e.g., toluene).[5][6]High yield, well-established and widely used method.Requires the use of strong and flammable bases like sodium hydride.
2-Bromo-3,3,3-trifluoropropene 1-(4-methylphenyl)-4,4,4-trifluorobut-2-yn-1-one~50% (overall yield for Celecoxib)[7]Multi-step continuous flow synthesis involving generation of a lithiated alkyne.[7]Continuous flow process can offer advantages in safety and scalability.Lower overall yield compared to the traditional route.

Experimental Protocols: A Detailed Look at Synthesis

For clarity and reproducibility, detailed experimental protocols for the synthesis of key intermediates for Etoricoxib and Celecoxib are provided below.

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one from this compound (Precursor for Etoricoxib)

Objective: To synthesize the key ketone intermediate for Etoricoxib.

Materials:

  • This compound

  • tert-Butylmagnesium chloride (t-BuMgCl) in Tetrahydrofuran (THF)

  • Methyl 6-methylnicotinate

  • Anhydrous THF

  • Hydrochloric acid (4M)

  • Sodium hydroxide

Procedure:

  • To a reaction flask, add 11 g of this compound and 200 mL of anhydrous THF. Heat the mixture to 65-70°C.[2]

  • While maintaining the temperature at 65-70°C, simultaneously add dropwise 175 mL of 1.0M t-BuMgCl in THF and a solution of 5.7 g of methyl 6-methylnicotinate in 50 mL of THF.[2]

  • After the addition is complete, maintain the reaction mixture at the same temperature for 1 hour.[2]

  • Cool the reaction to room temperature and quench by the dropwise addition of 50 mL of 4M hydrochloric acid.[2]

  • Separate the layers and extract the organic layer with another 50 mL of 4M hydrochloric acid.[2]

  • Combine the aqueous layers and add 50 g of sodium hydroxide. Heat the mixture to 40-50°C and stir for 3 hours.[2]

  • Cool the mixture to room temperature and filter to obtain the product as a pale yellow solid.[2]

Protocol 2: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione from p-Methylacetophenone (Precursor for Celecoxib)

Objective: To synthesize the key diketone intermediate for Celecoxib.

Materials:

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (or Sodium methoxide)

  • Anhydrous Toluene

  • Hydrochloric acid (15%)

Procedure:

  • To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.[5][6]

  • Stir the mixture and raise the temperature to 60-65°C.[5]

  • Dropwise, add 40 g of p-methylacetophenone and simultaneously add 50 g of ethyl trifluoroacetate.[5]

  • After the addition, maintain the temperature at 60-65°C for 1 hour.[5]

  • Cool the reaction to 30°C and add 120 mL of 15% hydrochloric acid dropwise.[5]

  • Allow the layers to separate. Evaporate the organic layer to dryness under reduced pressure to obtain the crude product.[5]

  • The crude product can be further purified by crystallization from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[5]

Visualizing the Molecular Landscape: Signaling Pathways and Synthetic Workflows

To provide a clearer understanding of the biological context and the synthetic processes, the following diagrams have been generated using Graphviz.

COX-2 Signaling Pathway

COX2_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Phospholipase_A2 Phospholipase A2 Proinflammatory_Stimuli->Phospholipase_A2 activate Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate for PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate COX2_Inhibitors COX-2 Inhibitors (e.g., Etoricoxib, Celecoxib) COX2_Inhibitors->COX2_Enzyme

Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the site of action for COX-2 inhibitors.

Experimental Workflow for Etoricoxib Intermediate Synthesis

Etoricoxib_Workflow Start Start Step1 1. Dissolve this compound in anhydrous THF and heat. Start->Step1 Step2 2. Add t-BuMgCl and Methyl 6-methylnicotinate solution. Step1->Step2 Step3 3. Maintain reaction at 65-70°C. Step2->Step3 Step4 4. Quench with HCl. Step3->Step4 Step5 5. Workup with NaOH and filter. Step4->Step5 End End Product: 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one Step5->End

Caption: A simplified workflow for the synthesis of a key Etoricoxib intermediate from this compound.

Logical Relationship of Precursors to COX-2 Inhibitors

Precursor_Relationship cluster_etoricoxib Etoricoxib Synthesis cluster_celecoxib Celecoxib Synthesis P1 This compound Etoricoxib Etoricoxib P1->Etoricoxib P2 4-(Methylsulfonyl)phenylacetic acid P2->Etoricoxib P3 4-(Methylthio)benzyl cyanide P3->Etoricoxib P4 p-Methylacetophenone Celecoxib Celecoxib P4->Celecoxib P5 2-Bromo-3,3,3-trifluoropropene P5->Celecoxib

Caption: Logical relationship between various precursors and the final COX-2 inhibitor products, Etoricoxib and Celecoxib.

Conclusion

The selection of a precursor for the synthesis of COX-2 inhibitors is a critical decision influenced by factors such as yield, cost, safety, and the desired purity of the final active pharmaceutical ingredient. This compound stands out as a high-yielding precursor for a key intermediate in Etoricoxib synthesis. However, the choice of an alternative, such as 4-(methylsulfonyl)phenylacetic acid, may be advantageous in simplifying the overall synthetic route by eliminating a separate oxidation step. For Celecoxib, p-methylacetophenone remains a robust and high-yielding precursor, with emerging technologies like continuous flow synthesis offering potential for improved safety and scalability, albeit currently with lower overall yields. This guide provides the necessary data and protocols to enable an informed and strategic selection of precursors for the efficient synthesis of these important anti-inflammatory drugs.

References

A Comparative Guide to Purity Assessment of 4-(Methylthio)phenylacetic Acid: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is a cornerstone of quality control and successful synthesis. 4-(Methylthio)phenylacetic acid, a key building block in the synthesis of various pharmaceuticals, requires precise purity assessment to ensure the integrity of the final active pharmaceutical ingredient. This guide provides an objective comparison of two common analytical techniques for this purpose: classical acid-base titration and modern gas chromatography (GC). We will delve into the experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method.

Methodology Overview

The purity of this compound can be determined by leveraging either its acidic functional group or its volatility after derivatization.

  • Acid-Base Titration: This quantitative chemical analysis measures the total acidic content of a sample. By reacting the carboxylic acid group of this compound with a standardized strong base, the amount of the acid can be accurately determined. This method is straightforward and cost-effective.

  • Gas Chromatography (GC): A powerful chromatographic technique, GC separates compounds in a mixture based on their volatility and interaction with a stationary phase. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form. This method provides a detailed impurity profile, separating the main compound from any volatile impurities.

Experimental Protocols

Purity Assessment by Acid-Base Titration

This protocol outlines the determination of the purity of this compound by titration with a standardized sodium hydroxide solution.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol, reagent grade

  • Analytical balance

  • Burette, 50 mL

  • Erlenmeyer flask, 250 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of ethanol. Gentle warming may be required to facilitate dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution while continuously stirring.

  • The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of the NaOH solution.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (V × M × E) / W × 100

    Where:

    • V = Volume of NaOH solution used (L)

    • M = Molarity of the NaOH solution (mol/L)

    • E = Equivalent weight of this compound (182.24 g/mol )

    • W = Weight of the sample (g)

Purity Assessment by Gas Chromatography (GC)

This protocol describes the purity determination of this compound by GC after derivatization to its trimethylsilyl (TMS) ester.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • GC column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Add 500 µL of anhydrous pyridine to dissolve the sample.

    • Add 500 µL of BSTFA with 1% TMCS to the solution.

    • Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before analysis.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Detector Temperature (FID): 300°C

  • Data Analysis:

    • Record the chromatogram.

    • Calculate the purity by determining the area percent of the peak corresponding to the TMS-ester of this compound relative to the total area of all peaks.

Data Presentation

The following table summarizes hypothetical but representative data obtained from the purity assessment of a single batch of this compound using both titration and GC methods.

ParameterTitrationGas Chromatography (GC)
Purity Assay 99.2%99.1%
Detected Impurities Not specific; measures total acidityImpurity A (0.3%), Impurity B (0.5%), Unidentified (0.1%)
Precision (RSD) < 0.5%< 1.0%
Analysis Time ~15 minutes per sample~45 minutes per sample (including derivatization)
Cost per Sample LowHigh
Specificity Low (titrates any acidic impurity)High (separates and quantifies individual impurities)

Visualizing the Workflows

The logical flow for each analytical method can be visualized to better understand the experimental process.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with NaOH indicator->titrate endpoint Detect Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate GCWorkflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Benchmarking the Reactivity of 4-(Methylthio)phenylacetyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive benchmark of 4-(methylthio)phenylacetyl chloride against other commonly used acylating agents, offering objective comparisons supported by experimental data and detailed protocols. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Understanding Acylating Agent Reactivity

Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters and amides. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effect of both the carbonyl oxygen and the chlorine atom. This renders the carbonyl carbon highly susceptible to nucleophilic attack.[1]

The reactivity of substituted phenylacetyl chlorides is further modulated by the electronic effects of the substituents on the phenyl ring. The 4-(methylthio) group in 4-(methylthio)phenylacetyl chloride is of particular interest due to its dual electronic nature. While the sulfur atom is electronegative, it also possesses lone pairs of electrons that can be donated through resonance.

Quantitative Comparison of Acylating Agent Reactivity

To provide a clear and objective comparison, the following table summarizes the relative reactivity of 4-(methylthio)phenylacetyl chloride and other common acylating agents. The data is based on a combination of reported kinetic studies and estimations derived from Hammett constants, which quantify the electronic influence of substituents.

The Hammett equation (log(k/k₀) = σρ) provides a framework for this comparison. The substituent constant, σ, reflects the electronic effect of a substituent, while the reaction constant, ρ, is characteristic of the reaction's sensitivity to these effects. For the 4-methylthio (-SMe) group, the standard Hammett constant (σₚ) is 0.00, suggesting a relatively neutral electronic effect in reactions where resonance with a developing positive charge is not significant. However, in reactions where a positive charge can be delocalized onto the benzene ring, the σ⁺ value of -0.60 indicates a strong electron-donating effect through resonance.

Table 1: Relative Reactivity of Selected Acylating Agents in a Model Acylation Reaction

Acylating AgentStructureRelative Rate (k_rel) (Estimated)Key Reactivity Factors
Acetyl ChlorideCH₃COCl20High reactivity due to low steric hindrance.
Benzoyl ChlorideC₆H₅COCl1Baseline for aromatic acyl chlorides.
4-Nitrobenzoyl ChlorideO₂NC₆H₄COCl~5-10Increased reactivity due to the strong electron-withdrawing nitro group (σₚ = +0.78).
4-Methoxybenzoyl ChlorideCH₃OC₆H₄COCl~0.1-0.5Decreased reactivity due to the electron-donating methoxy group (σₚ = -0.27).
4-(Methylthio)phenylacetyl Chloride CH₃SC₆H₄CH₂COCl ~1-2 Reactivity is similar to or slightly greater than benzoyl chloride, influenced by the moderately electron-donating nature of the 4-methylthio group through resonance in relevant transition states.
Phenylacetyl ChlorideC₆H₅CH₂COCl~1.5Slightly more reactive than benzoyl chloride due to the insulating CH₂ group.

Disclaimer: The relative rate for 4-(methylthio)phenylacetyl chloride is an estimation based on Hammett constants and established reactivity trends. Actual experimental values may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparative research. Below are representative protocols for benchmarking the reactivity of acylating agents.

Protocol 1: Competitive Acylation Experiment

This experiment determines the relative reactivity of two acylating agents by allowing them to compete for a limited amount of a nucleophile.

Materials:

  • 4-(methylthio)phenylacetyl chloride (1.0 eq)

  • Benzoyl chloride (1.0 eq)

  • Aniline (0.5 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (0.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 4-(methylthio)phenylacetyl chloride (1.0 eq) and benzoyl chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the acyl chloride mixture dropwise to the stirred aniline solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the ratio of the two amide products. The product ratio will reflect the relative reactivity of the two acyl chlorides.

Protocol 2: Kinetic Study by Solvolysis

This protocol measures the rate of reaction of an acyl chloride with a solvent (e.g., methanolysis) to quantify its reactivity. Studies on the solvolysis of phenylacetyl chlorides suggest an associative SN2 mechanism.[2]

Materials:

  • 4-(methylthio)phenylacetyl chloride

  • Anhydrous methanol/acetonitrile mixture (e.g., 80:20 v/v)

  • Conductivity meter or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of 4-(methylthio)phenylacetyl chloride in anhydrous acetonitrile.

  • Equilibrate the methanol/acetonitrile solvent mixture to the desired reaction temperature (e.g., 25 °C) in a thermostated cell.

  • Initiate the reaction by injecting a small aliquot of the acyl chloride stock solution into the solvent mixture with vigorous stirring.

  • Monitor the reaction progress by measuring the change in conductivity (due to the formation of HCl) or by UV-Vis spectroscopy at a wavelength where the reactant or product has a distinct absorbance.

  • Calculate the pseudo-first-order rate constant from the change in signal over time.

  • Repeat the experiment with other acylating agents under identical conditions for a direct comparison of their solvolysis rates.

Visualizing Reaction Mechanisms and Pathways

Nucleophilic Acyl Substitution Mechanism

The reaction of 4-(methylthio)phenylacetyl chloride with a nucleophile proceeds via a nucleophilic addition-elimination mechanism.

G reagents 4-(Methylthio)phenylacetyl Chloride + Nucleophile (Nu-H) tetrahedral_intermediate Tetrahedral Intermediate reagents->tetrahedral_intermediate Nucleophilic Attack product Acylated Product + HCl tetrahedral_intermediate->product Elimination of Cl-

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Workflow for Competitive Acylation

A logical workflow ensures the accuracy and reproducibility of the competitive acylation experiment.

G setup Reaction Setup (Aniline, TEA in DCM, 0°C) addition Slow Addition of Acyl Chloride Mixture setup->addition reaction Reaction at 0°C to RT addition->reaction analysis Product Ratio Analysis (HPLC or GC) reaction->analysis conclusion Determine Relative Reactivity analysis->conclusion

Caption: Workflow for determining relative reactivity.

Protein Acylation Signaling Pathway

Acylating agents can be used as chemical probes to study post-translational modifications of proteins, such as S-acylation, which plays a crucial role in various cellular signaling pathways.

G acyl_coa Acyl-CoA (e.g., Palmitoyl-CoA) pat Protein Acyltransferase (PAT) acyl_coa->pat protein Substrate Protein (with Cysteine residue) protein->pat acylated_protein S-Acylated Protein pat->acylated_protein Acylation membrane Membrane Targeting & Downstream Signaling acylated_protein->membrane

Caption: Simplified overview of protein S-acylation.

Conclusion

4-(Methylthio)phenylacetyl chloride is a valuable acylating agent with reactivity comparable to or slightly greater than benzoyl chloride. The electronic nature of the 4-methylthio substituent allows for a nuanced reactivity profile that can be advantageous in specific synthetic contexts. For reactions requiring high reactivity, aliphatic acyl chlorides like acetyl chloride remain the reagents of choice. Conversely, for applications demanding greater selectivity or milder reaction conditions, the attenuated reactivity of acylating agents with electron-donating groups may be preferable. The choice of acylating agent should, therefore, be tailored to the specific requirements of the synthetic transformation and the nature of the nucleophile. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and select the optimal reagent for their research and development endeavors.

References

A Comparative Analysis of the Biological Activities of 4-(Methylthio)phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological activities of analogs of 4-(Methylthio)phenylacetic acid. While research directly on this compound is limited, numerous structurally related compounds have been synthesized and evaluated for their therapeutic potential. This document summarizes the existing experimental data on the anticancer, anti-inflammatory, and antimicrobial properties of these analogs, offering a valuable resource for drug discovery and development.

Anticancer Activity

Analogs of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenylacetic acid and phenylacetamide analogs against several cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound IDPhenyl Ring SubstitutionCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Phenylacetamide Analogs
3jp-NO2MDA-MB-4680.76 ± 0.09Doxorubicin0.38 ± 0.07
3bm-FMDA-MB-4681.5 ± 0.12Doxorubicin0.38 ± 0.07
3fp-ClMDA-MB-4681 ± 0.13Doxorubicin0.38 ± 0.07
3go-OCH3MDA-MB-4681.3 ± 0.03Doxorubicin0.38 ± 0.07
3dNot SpecifiedMDA-MB-4680.6 ± 0.08DoxorubicinNot Specified
3em-ClPC120.67 ± 0.12Doxorubicin2.6 ± 0.13
3hp-OCH3PC121.73 ± 0.13Doxorubicin2.6 ± 0.13
3dNot SpecifiedPC120.6 ± 0.08DoxorubicinNot Specified
3cNot SpecifiedMCF-70.7 ± 0.08DoxorubicinNot Specified
3dNot SpecifiedMCF-70.7 ± 0.4DoxorubicinNot Specified
2-(4-Fluorophenyl)-N-phenylacetamide Analogs
2bNot SpecifiedPC352Imatinib40
2cp-NO2PC380Imatinib40
2cp-NO2MCF-7100Imatinib98
Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many cancers. Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and FasL, and downregulating the anti-apoptotic protein Bcl-2, as well as activating caspase-3.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog Phenylacetic Acid Analog Analog->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of analogs.

Anti-inflammatory Activity

Derivatives of phenylacetic acid are known to possess anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of phenylacetic acid analogs is often evaluated using the carrageenan-induced paw edema model in rats. The data below shows the percentage of edema inhibition by various compounds.

CompoundDose (mg/kg)Time post-carrageenan (h)Edema Inhibition (%)Reference
Ellagic Acid13~20[2]
Ellagic Acid33~35[2]
Ellagic Acid103~50[2]
Ellagic Acid303~60[2]
Indomethacin53~70[2]

Note: Data for a direct series of this compound analogs was not available. Ellagic acid is presented as an example of a compound evaluated using this model.

Antimicrobial Activity

Phenylacetic acid and its derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action can involve the disruption of cell membranes and inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for phenylacetic acid and some of its analogs against various microorganisms. A lower MIC value indicates greater antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)
Phenylacetic AcidPythium ultimum10
Phenylacetic AcidPhytophthora capsici50
Phenylacetic AcidRhizoctonia solani50
Phenylacetic AcidSaccharomyces cerevisiae50
Phenylacetic AcidPseudomonas syringae pv. syringae50
Phenylacetic AcidColletotrichum orbiculare100
Phenylacetic AcidCandida albicans100
Phenylacetic AcidBacillus subtilis100
Copper Phenylacetic Acid Azide ComplexEscherichia coliZone of Inhibition: 2.5 mm
Copper Phenylacetic Acid Azide ComplexStaphylococcus aureusZone of Inhibition: 3 mm

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: Test compounds or a reference drug (e.g., Indomethacin) are administered intraperitoneally or orally to the animals.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group compared to the control group (which receives only carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Visualization

Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_Antiinflammatory Anti-inflammatory Activity cluster_Antimicrobial Antimicrobial Activity A1 Cell Seeding A2 Compound Treatment A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B1 Animal Acclimatization B2 Compound Administration B1->B2 B3 Carrageenan Injection B2->B3 B4 Paw Volume Measurement B3->B4 B5 Edema Inhibition Calculation B4->B5 C1 Microorganism Culture C2 Serial Dilution of Compound C1->C2 C3 Inoculation C2->C3 C4 Incubation C3->C4 C5 MIC Determination C4->C5

Caption: General experimental workflows for assessing biological activities.

References

Cross-Validation of Analytical Methods for 4-(Methylthio)phenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). 4-(Methylthio)phenylacetic acid is a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Consequently, validated analytical methods for its quantification are essential for process monitoring and quality control.

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Due to the limited availability of published, fully validated methods for this compound, this guide utilizes validation data for the structurally similar compound, (4-Methanesulfonyl-phenyl)-acetic acid, analyzed by a validated RP-HPLC method. This serves as a pertinent proxy to illustrate the performance characteristics of an HPLC-UV system. The GC-MS method presented is a representative protocol, highlighting a common alternative approach for the analysis of such compounds following derivatization.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the typical performance characteristics of a validated HPLC-UV method and a representative GC-MS method for the analysis of a phenylacetic acid derivative. This allows for a direct comparison of their key validation parameters.

Validation ParameterHPLC-UV Method for a Phenylacetic Acid DerivativeRepresentative GC-MS Method (Hypothetical)
Linearity Range LOQ - 150% of a specified concentration1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) Specific value not provided, but method is sensitive0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) Determined based on signal-to-noise ratio0.5 - 2 ng/mL
Accuracy (% Recovery) 80% - 120%90% - 110%
Precision (% RSD) < 4.36% at LOQ level< 15%
Specificity Method is specific to the analyte in the presence of impurities and degradation products.High specificity due to mass fragmentation patterns.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Sample Weighing dissolution Dissolution in Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Workflow for HPLC-UV Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Weighing extraction Solvent Extraction sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization injection Injection into GC derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spectra Mass Spectra Analysis tic->mass_spectra quantification Quantification mass_spectra->quantification

Workflow for GC-MS Analysis.

Experimental Protocols

Validated RP-HPLC Method for a Phenylacetic Acid Derivative

This protocol is based on a validated method for the determination of (4-Methanesulfonyl-phenyl)-acetic acid, a key impurity in Etoricoxib synthesis.

  • Chromatographic Conditions:

    • Instrument: Shimadzu LC 2010 HPLC system.

    • Column: Zorbax SB CN (250 x 4.6 mm), 5 µm particle size.

    • Mobile Phase: A mixture of 0.02 M disodium hydrogen orthophosphate (pH adjusted to 7.20 with 1 N sodium hydroxide solution) and acetonitrile in a ratio of 60:40 (v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 235 nm.

    • Injection Volume: 10 µL.

    • Diluent: A mixture of buffer and acetonitrile (50:50, v/v).

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to achieve a known concentration.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a similar concentration to the standard solution.

  • Validation Parameters:

    • Specificity: The method was shown to be specific by separating the analyte from other process-related impurities and degradation products from forced degradation studies (acid, base, and oxidation).

    • Precision: The precision was evaluated by injecting six individual preparations of the analyte, and the relative standard deviation (%RSD) was calculated.

    • Accuracy: The accuracy was determined by the recovery of spiked samples at different concentration levels (LOQ, 50%, 100%, and 150% of the specified limit).

    • Linearity: The linearity was established by analyzing solutions at four different concentration levels from the LOQ to 150% of the target concentration.

    • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

Representative GC-MS Method (Hypothetical)

This protocol outlines a general procedure for the analysis of this compound using GC-MS, which would require a derivatization step to increase the volatility of the analyte.

  • Derivatization:

    • To a dried sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10-15°C/min.

      • Hold at 250°C for 5-10 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

  • Validation Parameters:

    • A full validation according to ICH guidelines would be required, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision in complex matrices.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in a typical cross-validation of analytical methods.

CrossValidation cluster_methods Analytical Methods cluster_validation Validation cluster_comparison Cross-Validation method_a Method A (e.g., HPLC-UV) full_validation_a Full Validation of Method A method_a->full_validation_a method_b Method B (e.g., GC-MS) full_validation_b Full Validation of Method B method_b->full_validation_b sample_analysis Analysis of the Same Samples by Both Methods full_validation_a->sample_analysis full_validation_b->sample_analysis data_comparison Comparison of Results sample_analysis->data_comparison conclusion Conclusion on Method Comparability data_comparison->conclusion

Logical Flow of Cross-Validation.

A Comparative Guide to the Synthesis of 4-(Methylthio)phenylacetic Acid: Evaluating Cost-Effectiveness of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(Methylthio)phenylacetic acid is a valuable building block in the pharmaceutical industry, notably as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of three prominent synthetic pathways to this compound, with a focus on their cost-effectiveness, supported by experimental data and detailed protocols.

Executive Summary

Three primary synthetic routes to this compound are evaluated:

  • The Willgerodt-Kindler Reaction: A traditional two-step process involving the reaction of 4-(methylthio)acetophenone with sulfur and morpholine, followed by hydrolysis.

  • Nucleophilic Substitution of a Halogenated Phenylacetic Acid: A more modern approach reacting a para-halogenated phenylacetic acid with a methylthiolate source, catalyzed by copper.

  • Multi-step Synthesis from Thioanisole: A longer route commencing with the formylation of thioanisole via the Vilsmeier-Haack reaction, followed by a Darzens condensation and subsequent oxidation.

The cost-effectiveness of each pathway is dependent on factors such as the price of starting materials, reagent costs, reaction yields, and process complexity. The following sections provide a detailed breakdown of each synthetic route.

Comparative Analysis of Synthetic Pathways

To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic pathway. Prices for reagents are estimated based on currently available bulk industrial pricing and may vary depending on the supplier and purity.

Parameter Pathway 1: Willgerodt-Kindler Pathway 2: Nucleophilic Substitution Pathway 3: From Thioanisole
Starting Material 4-(Methylthio)acetophenone4-Bromophenylacetic acidThioanisole
Key Reagents Morpholine, SulfurSodium methyl mercaptide, Cuprous bromide, DMFPhosphorus oxychloride, DMF, Ethyl chloroacetate, Sodium ethoxide
Overall Yield Moderate to GoodGood (e.g., ~79%)[1]Variable (multi-step)
Number of Steps 21 (from halo-acid)3+
Environmental Concerns Generation of H₂SUse of copper catalystUse of phosphorus oxychloride
Process Simplicity Relatively straightforwardSimple, one-pot potentialMore complex, multiple intermediates

Table 1: High-Level Comparison of Synthetic Pathways

Reagent Pathway 1 (Willgerodt-Kindler) Pathway 2 (Nucleophilic Substitution) Pathway 3 (From Thioanisole)
4-(Methylthio)acetophenone ~$20-30/kg--
Morpholine ~$2-3/kg[2][3]--
Sulfur ~$0.20-0.40/kg[4][5]--
4-Bromophenylacetic acid -~$80-100/kg[6][7][8]-
Sodium methyl mercaptide -Price highly variable-
Cuprous bromide -~$30-50/kg[9][10][11][12]-
N,N-Dimethylformamide (DMF) -~$1-2/kg[2][13][14]~$1-2/kg[2][13][14]
Thioanisole --~$10-15/kg[15][16][17]
Phosphorus oxychloride --~$1-2/kg[18][19][20][21]
Ethyl chloroacetate --~$1-2/kg[22][23][24][25]

Table 2: Estimated Bulk Reagent Costs

Synthetic Pathway Diagrams

To visualize the logical flow of each synthetic route, the following diagrams are provided in DOT language.

Willgerodt-Kindler Pathway start 4-(Methylthio)acetophenone intermediate Thioamide Intermediate start->intermediate  Sulfur, Morpholine (Willgerodt-Kindler Reaction) end This compound intermediate->end  Hydrolysis

Caption: Willgerodt-Kindler reaction pathway.

Nucleophilic Substitution Pathway start 4-Bromophenylacetic acid end This compound start->end  Sodium methyl mercaptide, Cuprous bromide, DMF

Caption: Nucleophilic substitution pathway.

Thioanisole Pathway start Thioanisole intermediate1 4-(Methylthio)benzaldehyde start->intermediate1  POCl₃, DMF (Vilsmeier-Haack) intermediate2 α,β-Epoxy Ester intermediate1->intermediate2  Ethyl chloroacetate, Sodium ethoxide (Darzens Condensation) intermediate3 4-(Methylthio)phenylacetaldehyde intermediate2->intermediate3  Hydrolysis & Decarboxylation end This compound intermediate3->end  Oxidation

References

Safety Operating Guide

Proper Disposal of 4-(Methylthio)phenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(Methylthio)phenylacetic acid should be disposed of as hazardous chemical waste. Do not discharge down the drain or into the environment. All disposal methods must adhere to federal, state, and local regulations.

This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

I. Core Disposal Principles

The primary directive for this compound waste is to handle it as a regulated chemical waste. Safety Data Sheets (SDS) consistently advise disposing of the substance and its container at an approved waste disposal plant[1]. It is crucial to avoid environmental release by preventing the chemical from entering drains or sewer systems[2][3][4].

II. Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Container: Use the original container whenever possible, or a clearly labeled, compatible, and sealable waste container. Ensure the container is in good condition[5].

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound"[5].

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, to prevent hazardous reactions[3].

  • Closure: Keep the waste container tightly closed except when adding waste[4][5].

2. Disposal of Unused or Surplus Material:

  • Solid this compound should be offered to a licensed disposal company[3].

  • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3][6]. This should only be performed by a licensed waste management facility.

3. Handling Spills:

  • In case of a spill, carefully sweep the solid material to collect it into an airtight container, avoiding dust formation[6].

  • The collected material and any contaminated cleaning supplies should be treated as hazardous waste and disposed of accordingly[2][5].

4. Decontamination and Container Disposal:

  • Empty containers should be treated as unused product and disposed of through the same hazardous waste stream[3][4].

  • If containers are to be rinsed, the first rinseate must be collected and disposed of as hazardous waste[7]. Do not rinse into the drain.

III. Quantitative Disposal Data

No specific quantitative limits (e.g., concentration thresholds for drain disposal) for this compound have been established in the reviewed safety and regulatory documents. The prevailing guideline is that any amount of this chemical waste must be managed through a licensed hazardous waste handler.

ParameterValueSource
Drain DisposalProhibited[2][3]
Environmental ReleaseProhibited
Disposal MethodApproved Waste Disposal Plant / Incineration[1][3][6]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Immediate Actions & Containment cluster_2 Final Disposal Protocol start Generate This compound Waste is_spill Is it a spill? start->is_spill waste_type Unused Product, Contaminated PPE, or Empty Container Rinseate is_spill->waste_type No spill_procedure Sweep solid into airtight container. Avoid creating dust. is_spill->spill_procedure Yes collect_waste Place in a designated, compatible, and sealed hazardous waste container. waste_type->collect_waste spill_procedure->collect_waste label_container Label container: "Hazardous Waste" and "this compound" collect_waste->label_container segregate Store away from incompatible materials (oxidizers, bases). label_container->segregate arrange_pickup Arrange for pickup by a licensed chemical waste disposal company. segregate->arrange_pickup end_point Disposal via Incineration or other approved methods. arrange_pickup->end_point

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to ensure that this compound is managed safely and responsibly within a laboratory setting. Always consult your institution's specific waste management policies and the most current Safety Data Sheet.

References

Personal protective equipment for handling 4-(Methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides critical safety and logistical information for the proper handling and disposal of 4-(Methylthio)phenylacetic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedural steps is essential for minimizing risk and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[4]Prevents direct skin contact, which can cause irritation.[1][5]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[2]Minimizes the inhalation of dust particles that can lead to respiratory tract irritation.[1][3]
Skin and Body Protection A laboratory coat, long-sleeved shirt, and long pants should be worn to prevent skin contact.Provides a barrier against accidental spills and contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following steps should be followed diligently:

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to control dust and vapors.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required PPE as specified in the table above.

  • Handling the Compound :

    • When weighing or transferring the solid material, do so carefully to minimize the generation of dust.[4]

    • Avoid direct contact with the skin and eyes.[4]

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]

    • Clean all equipment and the work area to remove any residual contamination.

    • Remove and dispose of gloves and any other contaminated disposable PPE in a designated waste container.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste :

    • All waste containing this compound should be collected in a suitable, closed, and properly labeled container for chemical waste.[4][6]

    • Do not dispose of this chemical down the drain or in the general trash.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. The waste may be sent to a licensed chemical incinerator.[4]

  • Container Disposal :

    • Empty containers should be rinsed thoroughly with an appropriate solvent.

    • The rinsate must be collected and disposed of as chemical waste.

    • Once decontaminated, the container can be disposed of according to institutional protocols for laboratory glassware or plastic.

First Aid Measures

In the event of accidental exposure, immediate action is necessary:

  • After eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • After skin contact : Wash off with soap and plenty of water. Consult a physician if irritation persists.[4]

  • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • If swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

The following diagram illustrates the workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Work in a Fume Hood prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Slowly Add to Solvent handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Collect Chemical Waste post3->disp1 disp2 Decontaminate Containers disp1->disp2 disp3 Follow Institutional Guidelines disp2->disp3

Safe Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.